molecular formula C10H16ClN3O B13973955 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Katalognummer: B13973955
Molekulargewicht: 229.71 g/mol
InChI-Schlüssel: UQMWWOHWSIGODY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H16ClN3O

Molekulargewicht

229.71 g/mol

IUPAC-Name

3-methyl-6-piperidin-4-yloxypyridazine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-8-2-3-10(13-12-8)14-9-4-6-11-7-5-9;/h2-3,9,11H,4-7H2,1H3;1H

InChI-Schlüssel

UQMWWOHWSIGODY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(C=C1)OC2CCNCC2.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct public data on this specific salt, this document synthesizes information from closely related pyridazine and piperidine derivatives to offer insights into its structure, properties, synthesis, and potential applications.

Chemical Structure and Identity

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is comprised of a pyridazine ring system, which is a six-membered aromatic ring with two adjacent nitrogen atoms.[1] This core is substituted with a methyl group and a piperidin-4-yloxy group. The piperidine moiety is a saturated six-membered heterocycle containing one nitrogen atom.[2][3] The hydrochloride salt is formed by the reaction of the basic nitrogen atom(s) with hydrochloric acid.

Chemical Structure:

Caption: Chemical structure of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Molecular Formula: C₁₁H₁₈ClN₃O

Physicochemical Properties

Specific experimental data for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is not available in the public domain. However, we can infer some properties based on related structures.

PropertyInferred Value/CharacteristicBasis of Inference
Physical State Likely a white to off-white solid.[5]Hydrochloride salts of organic amines are typically crystalline solids at room temperature.
Melting Point Not available.Data is not available for this specific compound or close analogs in the provided search results.
Boiling Point Not available.Data is not available for this specific compound or close analogs in the provided search results.
Solubility Expected to be soluble in water and lower alcohols like methanol and ethanol.The hydrochloride salt form generally increases aqueous solubility.
pKa The piperidine nitrogen is basic and will be protonated. The pyridazine nitrogens are weakly basic.The pKa of the protonated piperidine is typically around 11.22.[3]

Synthesis and Manufacturing

A plausible synthetic route for 3-Methyl-6-(piperidin-4-yloxy)pyridazine can be extrapolated from general methods for the synthesis of pyridazine derivatives. A common starting material is 3,6-dichloropyridazine.[6] The synthesis would likely involve a nucleophilic substitution reaction.

Proposed Synthetic Pathway:

Synthetic_Pathway A 3,6-Dichloropyridazine C Intermediate: 3-Chloro-6-(piperidin-4-yloxy)pyridazine A->C Nucleophilic substitution with Piperidin-4-ol in the presence of a base (e.g., NaH) B Piperidin-4-ol B->C E 3-Methyl-6-(piperidin-4-yloxy)pyridazine C->E Cross-coupling reaction D Methylating Agent (e.g., Methyl Grignard or other organometallic reagent) D->E G 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride E->G Salt formation F HCl in ether or isopropanol F->G

Caption: Proposed synthetic workflow for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 3-Chloro-6-(piperidin-4-yloxy)pyridazine. To a solution of piperidin-4-ol in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride is added to form the alkoxide. 3,6-Dichloropyridazine is then added, and the reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the intermediate product.

  • Step 2: Methylation. The intermediate, 3-Chloro-6-(piperidin-4-yloxy)pyridazine, is then subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable methylating agent. Alternatively, a Grignard reagent could be employed.

  • Step 3: Salt Formation. The resulting free base, 3-Methyl-6-(piperidin-4-yloxy)pyridazine, is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added to precipitate the hydrochloride salt.

  • Step 4: Purification. The final product is purified by recrystallization or column chromatography.[7]

Pharmacological Profile and Potential Applications

The pyridazine scaffold is a known pharmacophore found in a number of bioactive molecules, including herbicides and several drugs.[1] Derivatives of pyridazine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents.[8] The piperidine ring is also a common structural element in many pharmaceuticals and natural alkaloids.[2][3]

Given the structural motifs present in 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, it is plausible that this compound could be investigated for similar activities. For instance, various substituted pyridazines have been explored as kinase inhibitors, which are a major target in cancer therapy.[9][10] Specifically, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for cancer treatment.[11][12]

Potential Therapeutic Areas:

  • Oncology: As a potential kinase inhibitor or epigenetic modulator.[8]

  • Inflammatory Diseases: Based on the known anti-inflammatory properties of some pyridazine derivatives.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is present in many CNS-active drugs.

Analytical Methodologies

The characterization and quality control of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride would likely employ standard analytical techniques used for small organic molecules.

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.[13][14]Reversed-phase column (e.g., C18), UV detection, mobile phase of acetonitrile and a buffered aqueous solution.
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.[14]Silica gel plates with a suitable mobile phase (e.g., a mixture of a polar and non-polar solvent).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra would provide characteristic signals for the methyl, piperidine, and pyridazine protons and carbons.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Electrospray ionization (ESI) would likely show the molecular ion of the free base.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H (piperidine), C-N, C-O, and aromatic C-H bonds would be expected.

Workflow for Quality Control:

Quality_Control_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis cluster_3 Final Product A Crude Product B Purified Product A->B Recrystallization or Column Chromatography C Structural Confirmation (NMR, MS, FTIR) B->C D Purity Assessment (HPLC, TLC) B->D E Release for Further Studies C->E D->E

Caption: A typical quality control workflow for a synthesized chemical compound.

Safety and Handling

Specific toxicology data for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is not available. However, based on safety data for related compounds like pyridazine hydrochloride and other amine hydrochlorides, the following precautions should be taken.[15]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16] May cause skin and eye irritation.[16]

  • Precautionary Measures:

    • Handle in a well-ventilated area or in a fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.[15]

First Aid Measures:

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Conclusion

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride represents a chemical scaffold with significant potential in drug discovery, particularly in the fields of oncology and inflammatory diseases. While direct experimental data is limited, a comprehensive understanding of its likely properties, synthesis, and handling can be inferred from the extensive literature on related pyridazine and piperidine derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-6-piperidin-1-ylpyridazine.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • NextSDS. 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information.
  • HETEROCYCLES. (2003, July 14). Pyridazine Derivatives.
  • BLDpharm. 1514541-87-7|3-Methyl-6-(piperidin-4-yl)pyridazine.
  • PubMed. (2011, April 15). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
  • PubChemLite. 1-{3-methyl-[15][17][18]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride. Retrieved from

  • Wikipedia. Pyridazine.
  • PMC. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
  • PubChem. 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine.
  • Google Patents. (2011, September 1). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
  • (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • NextSDS. 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information.
  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • NextSDS. 3-(piperidin-4-yl)pyridine hydrochloride — Chemical Substance Information.
  • Wikipedia. Piperidine.
  • ACS Publications. (2023, December 11). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry.
  • (2005, January 15). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Sigma-Aldrich. 3-Methyl-6-(4-piperidinylmethyl)pyridazine AldrichCPR 1290142-62-9.
  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, PK02818E-1.

Sources

Mechanism of Action of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Executive Summary

The 3-Methyl-6-(piperidin-4-yloxy)pyridazine scaffold represents a compelling chemical architecture for modern drug discovery. It marries the pyridazine ring, a heterocycle known for a diverse range of biological activities, with the piperidine moiety, a privileged structure frequently employed to optimize physicochemical properties and target engagement, particularly within the central nervous system (CNS). While direct pharmacological data for this specific parent structure is nascent, a comprehensive analysis of its constituent fragments and related analogs allows for the formulation of several well-grounded mechanistic hypotheses.

This guide synthesizes current knowledge to explore the most probable mechanisms of action for this class of compounds. We will delve into three primary, evidence-based hypotheses: (1) Dual Cholinesterase Inhibition for the treatment of neurodegenerative disorders like Alzheimer's disease; (2) Kinase Modulation for applications in oncology; and (3) Attenuation of Neuroinflammatory Pathways via inflammasome inhibition. For each proposed mechanism, this document provides the underlying scientific rationale, visualizes the relevant biological pathways, and presents detailed, self-validating experimental protocols required to rigorously test and confirm the compound's activity. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

Introduction: The Strategic Fusion of Pyridazine and Piperidine Scaffolds

The design of novel therapeutic agents often involves the strategic combination of pharmacophores with established biological relevance. The 3-Methyl-6-(piperidin-4-yloxy)pyridazine structure is a quintessential example of this approach, leveraging the distinct and potentially synergistic attributes of its two core heterocyclic components.

The Versatile Pyridazine Core

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties that make it a versatile scaffold in medicinal chemistry. Derivatives of pyridazine have been reported to exhibit a vast spectrum of pharmacological effects, including anti-diabetic, anti-hypertensive, analgesic, and anticancer properties[1]. Notably, extensive research has identified pyridazine-containing molecules as potent inhibitors of key enzymes implicated in major diseases, such as acetylcholinesterase (AChE) in Alzheimer's disease[2], cyclin-dependent kinases (CDKs) in cancer[3], and the NLRP3 inflammasome in inflammatory conditions[4].

The Privileged Piperidine Moiety

Piperidine is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids[5]. Its inclusion in a drug candidate is a deliberate strategy to modulate critical pharmacokinetic and pharmacodynamic properties. The piperidine ring's basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate crucial ionic interactions with biological targets. Furthermore, its flexible, three-dimensional chair conformation allows it to serve as a non-planar scaffold that can orient substituents in precise vectors to optimize binding affinity and selectivity. Its presence is a hallmark of many CNS-active agents and is considered essential for the analgesic activity of opioids like morphine[6].

By linking the pyridazine core to the piperidine ring via a flexible ether linkage at the 4-position, the resulting derivatives are poised for multi-target engagement, balancing the potential for potent enzymatic inhibition with favorable drug-like properties.

Hypothesized Mechanism of Action 1: Cholinesterase Inhibition

Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit the enzymes responsible for its degradation: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. Numerous studies have demonstrated that pyridazine analogs, particularly those with piperazine or piperidine moieties, can act as effective cholinesterase inhibitors[2][7][8].

Molecular Target Interaction: AChE possesses two key binding sites: the Catalytic Active Site (CAS), where ACh is hydrolyzed, and a Peripheral Anionic Site (PAS). Dual-binding inhibitors, which interact with both sites, are considered highly effective. It is hypothesized that the protonated nitrogen of the piperidine ring in 3-Methyl-6-(piperidin-4-yloxy)pyridazine derivatives can form a key ionic bond within the CAS, mimicking the quaternary ammonium group of acetylcholine. Simultaneously, the aromatic pyridazine ring is well-suited to engage in π-π stacking interactions with aromatic residues (e.g., Trp279) at the PAS. This dual-binding mode could lead to potent, long-lasting inhibition and may also interfere with the secondary, non-catalytic role of AChE in promoting amyloid-β (Aβ) aggregation[9][10].

Signaling Pathway: The Cholinergic Synapse

The diagram below illustrates the role of acetylcholine in neurotransmission and the intervention point for a cholinesterase inhibitor.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft Exocytosis AChR Acetylcholine Receptor (AChR) Signal Signal Propagation AChR->Signal Activation ACh_cleft->AChR Binding AChE AChE ACh_cleft->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Pyridazine Derivative Inhibitor->AChE Inhibition

Caption: Cholinesterase inhibitors prevent AChE from breaking down acetylcholine.

Experimental Validation Workflow

To validate this hypothesis, a tiered experimental approach is necessary, moving from initial screening to detailed mechanistic studies.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm.

  • Step-by-Step Methodology:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Serially dilute the 3-Methyl-6-(piperidin-4-yloxy)pyridazine test derivative in DMSO, then further dilute in buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is <0.5%.

    • In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, or a standard inhibitor like Donepezil).

    • Add 125 µL of 3 mM DTNB solution (in buffer).

    • Add 25 µL of 0.22 U/mL human AChE or BChE enzyme solution (in buffer).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of 15 mM acetylthiocholine iodide substrate.

    • Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Causality & Self-Validation: This assay directly measures the compound's ability to inhibit the target enzyme's catalytic function. Including a positive control (Donepezil) validates the assay's performance, while the dose-response curve confirms that the observed inhibition is specific and not an artifact.

Protocol 2: Enzyme Kinetic Studies

  • Principle: To understand how the compound inhibits the enzyme, kinetic analysis is performed. By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between competitive, non-competitive, or mixed-type inhibition.

  • Step-by-Step Methodology:

    • Set up reactions as described in Protocol 1.

    • Use a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).

    • Vary the concentration of the acetylthiocholine substrate (e.g., from 0.1 mM to 5 mM).

    • Measure the initial reaction velocity (V₀) for each condition.

    • Plot 1/V₀ versus 1/[Substrate].

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Mixed: Lines intersect in the second quadrant.

  • Causality & Self-Validation: This experiment elucidates the binding mechanism. A competitive profile strongly suggests the inhibitor binds to the active site (CAS), supporting our molecular interaction hypothesis. The consistency of the data points forming straight lines validates the experimental execution.

Data Presentation: Cholinesterase Inhibition
Compound IDTarget EnzymeInhibition ModeIC₅₀ (µM) [95% CI]Kᵢ (µM)
Derivative-01hAChECompetitiveValueValue
Derivative-01hBChEMixedValueValue
DonepezilhAChEMixedValueValue
Hypothesized Mechanism of Action 2: Kinase Inhibition

Rationale: The pyridazine scaffold is a known "hinge-binding" motif present in numerous approved and investigational kinase inhibitors. Studies have specifically implicated 3,6-disubstituted pyridazine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase 1 (JNK1), both of which are critical targets in oncology[3][11].

Molecular Target Interaction: The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with ATP. The two adjacent nitrogen atoms of the pyridazine ring are ideal hydrogen bond acceptors and can mimic the interaction of the adenine portion of ATP. The 3-methyl group can provide additional van der Waals interactions, while the 6-(piperidin-4-yloxy) substituent can be directed towards the solvent-exposed region, providing opportunities to enhance selectivity and improve pharmacokinetic properties.

Signaling Pathway: JNK1-Mediated Apoptosis Regulation

The diagram below shows a simplified JNK signaling cascade, a pathway often dysregulated in cancer, leading to uncontrolled proliferation.

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK P JNK1 JNK1 MAPKK->JNK1 P cJun c-Jun JNK1->cJun P AP1 AP-1 Complex cJun->AP1 Proliferation Gene Transcription (Proliferation, Survival) AP1->Proliferation Inhibitor Pyridazine Derivative Inhibitor->JNK1 Inhibition

Caption: A JNK1 inhibitor blocks the phosphorylation of c-Jun, disrupting proliferation.

Experimental Validation Workflow

Protocol 1: Cellular Proliferation Assay (SRB Assay)

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It provides a robust measure of the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Step-by-Step Methodology:

    • Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells[3]) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyridazine derivative (e.g., 0.01 µM to 100 µM) for 72 hours.

    • After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound stain with 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm on a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Causality & Self-Validation: This assay provides a functional readout of the compound's effect on cell viability. A dose-dependent decrease in cell proliferation is the first step in validating the anticancer hypothesis. Comparing results across multiple cell lines can indicate potential selectivity.

Protocol 2: Western Blot for Phospho-Target Engagement

  • Principle: To confirm that the observed anti-proliferative effect is due to the inhibition of the target kinase, Western blotting can measure the phosphorylation state of its direct downstream substrate. For JNK1, this would be the phosphorylation of c-Jun at Ser63/73[11].

  • Step-by-Step Methodology:

    • Culture cancer cells (e.g., HeLa or MDA-MB-231) to ~80% confluency.

    • Treat cells with the pyridazine derivative at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Also probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity to determine the ratio of phosphorylated protein to total protein.

  • Causality & Self-Validation: This protocol provides direct evidence of target engagement within a biological system. A dose-dependent decrease in the p-c-Jun/total c-Jun ratio, while the loading control remains constant, demonstrates that the compound is inhibiting the JNK1 pathway in cells, directly linking the molecular mechanism to the cellular outcome.

Hypothesized Mechanism of Action 3: NLRP3 Inflammasome Inhibition

Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the production of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). A recent patent has disclosed pyridazine derivatives as inhibitors of NLRP3, suggesting a therapeutic avenue for diseases with an inflammatory component, including Alzheimer's and Parkinson's disease[4].

Molecular Target Interaction: The precise binding site for most NLRP3 inhibitors is still an area of active research, but many are known to act upstream of the final inflammasome assembly. The 3-Methyl-6-(piperidin-4-yloxy)pyridazine derivatives could potentially interfere with the ATP-binding motif of NLRP3 or disrupt the protein-protein interactions required for its oligomerization and subsequent recruitment of the ASC adaptor protein[4].

Signaling Pathway: NLRP3 Inflammasome Activation

This diagram outlines the two-signal model for NLRP3 inflammasome activation and the point of inhibition.

NLRP3_Pathway cluster_signals cluster_cell Macrophage / Microglia Signal1 Signal 1 (Priming) e.g., LPS via TLR4 NFkB NF-κB Pathway Signal1->NFkB Signal2 Signal 2 (Activation) e.g., ATP, nigericin NLRP3_active NLRP3 (active) Signal2->NLRP3_active proIL1B Pro-IL-1β & pro-IL-18 NFkB->proIL1B Transcription NLRP3_inactive NLRP3 (inactive) Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Cleavage IL1B Mature IL-1β (Secreted) Active_Casp1->IL1B Cleavage of Pro-IL-1β Inhibitor Pyridazine Derivative Inhibitor->NLRP3_active Inhibition

Caption: NLRP3 inhibitors block the assembly of the inflammasome complex.

Experimental Validation Workflow

Protocol 1: IL-1β Release Assay in THP-1 Macrophages

  • Principle: This cellular assay provides a functional readout of the entire inflammasome pathway. Human THP-1 monocytic cells are differentiated into macrophages and then treated with two signals to robustly activate the NLRP3 inflammasome. The amount of secreted IL-1β is then quantified by ELISA.

  • Step-by-Step Methodology:

    • Culture THP-1 cells and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Prime the macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This is Signal 1, which upregulates pro-IL-1β and NLRP3 expression.

    • During the last hour of priming, add serial dilutions of the pyridazine derivative or a known NLRP3 inhibitor (e.g., MCC950).

    • Induce NLRP3 activation (Signal 2) by adding 5 mM ATP to the media for 1 hour.

    • Collect the cell culture supernatant.

    • Quantify the concentration of mature IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

    • Concurrently, assess cell viability using an MTS or LDH assay to ensure the reduction in IL-1β is not due to cytotoxicity.

  • Causality & Self-Validation: This is the gold-standard assay for inflammasome inhibitors. A dose-dependent reduction in IL-1β secretion, in the absence of cytotoxicity, is strong evidence of inflammasome pathway inhibition. The use of LPS and ATP provides a specific stimulus for the NLRP3 pathway, and the MCC950 positive control validates the assay's responsiveness.

Summary and Future Directions

The 3-Methyl-6-(piperidin-4-yloxy)pyridazine scaffold holds significant therapeutic promise, with plausible mechanisms of action spanning neurodegeneration, oncology, and inflammatory diseases. This guide has outlined the three most compelling hypotheses based on the extensive literature surrounding its constituent pharmacophores.

  • Cholinesterase Inhibition: A strong candidate for Alzheimer's disease therapy, testable via enzymatic and kinetic assays.

  • Kinase Inhibition: A well-precedented mechanism for pyridazine-based compounds in cancer, verifiable through cellular proliferation and target phosphorylation analysis.

  • NLRP3 Inflammasome Inhibition: An emerging and exciting mechanism for treating neuroinflammatory conditions, which can be confirmed using cellular cytokine release assays.

The experimental workflows detailed herein provide a clear, logical, and robust path to validating these hypotheses. Positive results from these in vitro and cellular assays would form a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual progression into in vivo models of disease. The true potential of this chemical series will be unlocked through the rigorous application of these foundational mechanistic studies.

References
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). ACS Chemical Neuroscience.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2022). RSC Medicinal Chemistry.
  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. (1997). Bioorganic & Medicinal Chemistry Letters.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry.
  • Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. (2021).
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017).
  • Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. (2023). ACS Medicinal Chemistry Letters.
  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). Pharmaceuticals.
  • Pyridazine Deriv
  • pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov.
  • 3-methyl-6-piperidin-1-ylpyridazine. (2025).
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2014). Journal of Medicinal Chemistry.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (2024). Journal of Medicinal Chemistry.
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024).
  • Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. (2022). Journal of Research in Pharmacy.
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An In-depth Technical Guide to the Synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridazine core linked to a piperidine moiety via an ether linkage, is found in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic pathways to this compound, offering detailed, step-by-step protocols and insights into the chemical principles underpinning each transformation. The synthesis is strategically designed in a three-stage process, commencing with the construction of the key intermediate, 3-methyl-6-chloropyridazine, followed by a nucleophilic substitution with a protected piperidinol, and culminating in deprotection and salt formation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of pyridazine-based compounds and other complex heterocyclic molecules. The methodologies described herein are grounded in established chemical literature and are presented with a focus on reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is achieved through a convergent three-step sequence. This strategy ensures efficiency and allows for the purification of intermediates at each stage, leading to a high-purity final product.

Overall Synthesis A 3-Methyl-6-oxo-1,6-dihydropyridazine B 3-Methyl-6-chloropyridazine A->B  Chlorination (POCl3)   C N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine B->C  Williamson Ether Synthesis    (N-Boc-4-hydroxypiperidine, NaH)   D 3-Methyl-6-(piperidin-4-yloxy)pyridazine C->D  Boc Deprotection (TFA or HCl)   E 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride D->E  Salt Formation (HCl)  

Caption: Overall synthetic workflow for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 3-Methyl-6-chloropyridazine

The initial phase of the synthesis focuses on the preparation of the crucial electrophilic partner, 3-methyl-6-chloropyridazine. This is accomplished in two steps: the cyclization to form the pyridazinone ring, followed by chlorination.

Step 1.1: Synthesis of 3-Methyl-6-oxo-1,6-dihydropyridazine

The synthesis of the pyridazinone core is achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. A common and effective precursor for this transformation is levulinic acid.

Reaction:

Levulinic acid reacts with hydrazine hydrate in a cyclocondensation reaction to form 3-methyl-6-oxo-1,6-dihydropyridazine. The reaction is typically carried out in a suitable solvent such as ethanol or water under reflux conditions.

Experimental Protocol:

  • To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 3-methyl-6-oxo-1,6-dihydropyridazine.

Parameter Value Reference
Starting Material Levulinic acid[1]
Reagent Hydrazine hydrate[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Reaction Time 4-6 hours[1]
Typical Yield 80-90%[1]
Step 1.2: Chlorination of 3-Methyl-6-oxo-1,6-dihydropyridazine

The hydroxyl group of the pyridazinone tautomer is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This step is crucial as it activates the 6-position of the pyridazine ring for subsequent nucleophilic substitution.

Reaction:

3-Methyl-6-oxo-1,6-dihydropyridazine is treated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base like pyridine or triethylamine, to facilitate the reaction.[4]

Chlorination A 3-Methyl-6-oxo-1,6-dihydropyridazine B 3-Methyl-6-chloropyridazine A->B  POCl3, Heat  

Caption: Chlorination of the pyridazinone intermediate.

Experimental Protocol:

  • In a fume hood, carefully add 3-methyl-6-oxo-1,6-dihydropyridazine (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-6-chloropyridazine.

Parameter Value Reference
Starting Material 3-Methyl-6-oxo-1,6-dihydropyridazine[3]
Reagent Phosphorus oxychloride (POCl₃)[3][4]
Temperature Reflux[2]
Reaction Time 2-4 hours[3]
Typical Yield 70-85%[5]

Part 2: Williamson Ether Synthesis

With the activated pyridazine in hand, the next stage involves the formation of the ether linkage via a Williamson ether synthesis.[6] To ensure regioselectivity and prevent N-alkylation of the piperidine ring, a protected form of 4-hydroxypiperidine is used. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under basic conditions and its facile removal under acidic conditions.[7]

Step 2.1: Synthesis of N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine can be readily prepared from 4-hydroxypiperidine and di-tert-butyl dicarbonate (Boc₂O).[8]

Reaction:

4-Hydroxypiperidine is reacted with Boc₂O in the presence of a base to afford N-Boc-4-hydroxypiperidine.

Experimental Protocol:

  • Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give N-Boc-4-hydroxypiperidine, which is often pure enough for the next step or can be purified by column chromatography.

Parameter Value Reference
Starting Material 4-Hydroxypiperidine[8]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[8]
Base Triethylamine or Sodium Bicarbonate[8]
Solvent Dichloromethane or Dioxane/Water[8]
Temperature 0 °C to Room Temperature[8]
Reaction Time 12-16 hours[8]
Typical Yield >95%[8]
Step 2.2: Coupling of 3-Methyl-6-chloropyridazine with N-Boc-4-hydroxypiperidine

This is the core Williamson ether synthesis step where the C-O bond is formed. A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a nucleophilic alkoxide.

Reaction:

The alkoxide of N-Boc-4-hydroxypiperidine displaces the chloride from 3-methyl-6-chloropyridazine in a nucleophilic aromatic substitution reaction.

Williamson_Ether_Synthesis A 3-Methyl-6-chloropyridazine C N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine A->C B N-Boc-4-hydroxypiperidine B->C  NaH, DMF  

Caption: Williamson ether synthesis to form the protected intermediate.

Experimental Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add a solution of 3-methyl-6-chloropyridazine (1 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine.

Parameter Value Reference
Electrophile 3-Methyl-6-chloropyridazine
Nucleophile N-Boc-4-hydroxypiperidine
Base Sodium Hydride (NaH)[6]
Solvent DMF or THF[6]
Temperature 60-80 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Part 3: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the Boc protecting group to liberate the free piperidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and solubility.

Step 3.1: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[9][10][11]

Reaction:

The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and yielding the free amine as its corresponding salt.[12]

Deprotection A N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine B 3-Methyl-6-(piperidin-4-yloxy)pyridazine A->B  TFA, DCM    or HCl/Dioxane  

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol (using TFA):

  • Dissolve N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt of the desired product. To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the free base with an organic solvent, dry, and concentrate.

Parameter Value Reference
Starting Material N-Boc-protected amine[9][12]
Reagent Trifluoroacetic Acid (TFA)[9][13]
Solvent Dichloromethane (DCM)[9]
Temperature 0 °C to Room Temperature[9]
Reaction Time 1-4 hours[9]
Typical Yield Quantitative[14]
Step 3.2: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the amine with a solution of hydrogen chloride in an organic solvent.[15]

Reaction:

The basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form the corresponding ammonium salt.[16]

Experimental Protocol:

  • Dissolve the free base, 3-Methyl-6-(piperidin-4-yloxy)pyridazine, in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Stir the resulting suspension for a short period to ensure complete salt formation.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride as a solid.

Parameter Value Reference
Starting Material Free base amine[15]
Reagent HCl in an organic solvent[15]
Solvent Diethyl ether, Ethyl acetate, or Methanol[15]
Temperature Room Temperature[15]
Typical Yield >95%

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.[17][18][19]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.[20]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecules.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.[20]

Conclusion

The synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride can be reliably achieved through the well-established three-stage synthetic sequence detailed in this guide. The key transformations, including pyridazinone formation, chlorination, Williamson ether synthesis, and Boc-deprotection followed by salt formation, are robust and adaptable. Careful execution of the experimental protocols and thorough characterization of the intermediates and final product are paramount to obtaining the target compound in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this and structurally related molecules for further investigation in various fields of chemical and pharmaceutical research.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • Specific solvent issues with BOC deprotection. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 13(10), 1235-1256.
  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.
  • Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Characterization Data of Products. (n.d.). Rsc.org. Retrieved March 24, 2026, from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

  • Korenev, G., Gutenev, A. A., Antipin, F. V., & Ivanov, R. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 5678.
  • KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. (n.d.). Google Patents.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021, October 16). ACS Publications. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved March 24, 2026, from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved March 24, 2026, from [Link]

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An In-depth Technical Guide to the In Vitro Stability Assessment of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of In Vitro Stability Profiling

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride stands as a notable scaffold in contemporary medicinal chemistry, integrating the π-deficient, hydrogen-bonding capable pyridazine ring with the versatile and metabolically influential piperidine motif.[1][2] The hydrochloride salt form suggests its development as a drug candidate, where aqueous solubility and stability are paramount. Early and comprehensive in vitro stability assessment is a cornerstone of modern drug discovery, serving as a critical filter to de-risk candidates and guide lead optimization. A compound that rapidly degrades in biological matrices is unlikely to achieve the necessary exposure at its target site to exert a therapeutic effect.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. We will move beyond rote protocol execution, delving into the underlying chemical principles of the molecule's constituent parts to design and interpret a robust stability program. The protocols herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Physicochemical Properties and Potential Stability Liabilities

A proactive approach to stability testing begins with a structural interrogation of the molecule to anticipate potential degradation pathways. The structure of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride presents several key functional groups that warrant investigation.

The pyridazine ring is an electron-deficient heterocycle, which influences its chemical properties.[3] While generally stable, extreme pH conditions can affect the integrity of the pyridazine nucleus.[4] The ether linkage between the pyridazine and piperidine rings is a potential site for hydrolysis, particularly under acidic or basic conditions.

The piperidine ring is a common motif in pharmaceuticals and is often associated with good metabolic stability.[5] However, it is not inert. The nitrogen atom is a nucleophilic center and can participate in various reactions.[6] Furthermore, the piperidine ring can be a target for oxidative metabolism by cytochrome P450 enzymes in the liver. The presence of substituents on the piperidine ring can influence its metabolic fate.[7]

The hydrochloride salt form indicates that the compound is likely handled and formulated as an aqueous solution. Therefore, understanding its stability in solution under various conditions is critical.

Experimental Design for In Vitro Stability Assessment

A comprehensive in vitro stability assessment should encompass chemical stability in relevant aqueous buffers and metabolic stability in key biological matrices. The following experimental workflow is recommended:

G cluster_0 Phase 1: Chemical Stability cluster_1 Phase 2: Metabolic Stability cluster_2 Phase 3: Data Analysis & Interpretation A Aqueous Buffer Stability (pH range) F LC-MS/MS Analysis A->F B Forced Degradation Studies B->F C Plasma Stability Assay C->F D Liver Microsomal Stability Assay D->F E Hepatocyte Stability Assay E->F G Half-life (t1/2) Calculation F->G H Intrinsic Clearance (CLint) Determination G->H G A Prepare 1 µM test compound in plasma (e.g., human, rat, mouse) B Incubate at 37°C A->B C Sample at multiple time points (0, 5, 15, 30, 60, 120 min) B->C D Quench with acetonitrile + internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F

Figure 2: Workflow for the plasma stability assay.

  • Prepare a 1 µM solution of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in plasma from the desired species (e.g., human, rat, mouse). The final DMSO concentration should be low (e.g., 0.25%). [8]2. Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction. [8]4. Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism. [9] Protocol:

  • Prepare an incubation mixture containing liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes). [9]3. Initiate the reaction by adding 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (e.g., to a final concentration of 1 µM).

  • Take samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS.

Hepatocyte Stability Assay

Rationale: Intact hepatocytes contain both phase I and phase II metabolic enzymes and represent a more complete in vitro model of hepatic metabolism compared to microsomes. [10]This assay provides a more comprehensive picture of the compound's metabolic fate.

Protocol:

G A Prepare hepatocyte suspension (e.g., 1 x 10^6 cells/mL) B Add test compound (final concentration 1 µM) A->B C Incubate at 37°C with shaking B->C D Sample at multiple time points (e.g., 0, 15, 30, 60, 90, 120 min) C->D E Quench with ice-cold acetonitrile D->E F Analyze supernatant by LC-MS/MS E->F

Figure 3: Workflow for the hepatocyte stability assay.

  • Prepare a suspension of cryopreserved hepatocytes at a density of approximately 1 x 10^6 viable cells/mL in supplemented Williams Medium E. [10]2. Add the test compound to the hepatocyte suspension to a final concentration of, for example, 1 µM.

  • Incubate the plate in an incubator at 37°C with orbital shaking. [10]4. At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots and stop the reaction by adding ice-cold acetonitrile. [9][10]5. Analyze the samples for the disappearance of the parent compound using LC-MS/MS.

Data Analysis and Presentation

Data Analysis

The concentration of the parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

t₁/₂ = 0.693 / k

where k is the elimination rate constant (the negative of the slope).

From the half-life, the in vitro intrinsic clearance (CLint) can be calculated. For the hepatocyte assay, the equation is:

CLint (in vitro) = (0.693 / t₁/₂) * (incubation volume / number of hepatocytes) [10]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Aqueous Buffer Stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride at 37°C

pHHalf-life (t₁/₂) (hours)% Remaining at 24 hours
3.0> 4898.5
5.0> 4899.1
7.4> 4898.8
9.036.285.3

Table 2: Hypothetical Metabolic Stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Assay MatrixSpeciesHalf-life (t₁/₂) (minutes)In Vitro CLint (µL/min/10⁶ cells)
PlasmaHuman> 120N/A
Rat> 120N/A
Mouse115.4N/A
Liver MicrosomesHuman85.2-
Rat45.8-
Mouse28.1-
HepatocytesHuman98.77.0
Rat52.313.2
Mouse33.620.6

Conclusion

This in-depth technical guide provides a comprehensive framework for evaluating the in vitro stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. By systematically assessing its chemical and metabolic stability, researchers can gain critical insights into the compound's potential liabilities and make informed decisions in the drug development process. The combination of aqueous buffer stability, forced degradation, plasma stability, and liver metabolism assays will provide a robust data package to guide further optimization and preclinical development.

References

  • Vertex AI Search. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
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  • MDPI. (2022, October 18).

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Receptor binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the Histamine H₃ Receptor

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the receptor binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. The structural motifs present in this molecule, namely the pyridazine ring and the piperidine moiety, are common features in ligands targeting G-protein coupled receptors (GPCRs), particularly the histamine H₃ (H₃) receptor.[1][2][3][4] The H₃ receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1][5] As such, it represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][6][7] This document will therefore focus on the determination of the binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the human histamine H₃ receptor, providing both the theoretical underpinnings and practical, field-proven protocols for its empirical validation.

The Significance of the Histamine H₃ Receptor

The histamine H₃ receptor is a Gαi/o-coupled receptor that exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[1][5] Its role as a presynaptic autoreceptor allows it to regulate the synthesis and release of histamine.[5] Furthermore, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Consequently, antagonists and inverse agonists of the H₃ receptor, which block its activity, can enhance the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects. This has made the H₃ receptor a compelling target for the treatment of conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1]

Principles of Receptor Binding Affinity Determination

The affinity of a ligand for its receptor is a measure of the strength of the interaction between them. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. Several techniques can be employed to determine these parameters, with radioligand binding assays being a gold standard due to their sensitivity and reproducibility.[8][9]

Competitive Radioligand Binding Assays

Competitive binding assays are a robust method for determining the affinity of an unlabeled compound (the "competitor," in this case, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride) for a receptor.[9] The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the target receptor. By measuring the ability of increasing concentrations of the unlabeled compound to displace the radiolabeled ligand from the receptor, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay for the Histamine H₃ Receptor

This section details a step-by-step protocol for determining the Ki of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the human histamine H₃ receptor.

Materials and Reagents
  • Test Compound: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human histamine H₃ receptor (e.g., HEK293 or CHO cells).[10][11]

  • Radioligand: [³H]N-α-methylhistamine, a commonly used radioligand for the H₃ receptor.[12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a known H₃ receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of radioligand binding to non-receptor components.[13]

  • 96-well Plates: For conducting the assay.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[14]

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive isotope.

  • Liquid Scintillation Counter: An instrument to measure the radioactivity.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting A Prepare serial dilutions of 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl B Prepare assay buffer, radioligand solution, and NSB agent C Thaw and dilute H3 receptor membrane preparation D Add buffer, test compound (or NSB), receptor membranes, and radioligand to 96-well plate C->D E Incubate at room temperature (e.g., 60-90 minutes) to reach equilibrium D->E F Rapidly filter plate contents through glass fiber filter mat E->F G Wash filters with ice-cold assay buffer to remove unbound radioligand F->G H Dry filters and add scintillation cocktail G->H I Measure radioactivity using a liquid scintillation counter H->I

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a series of dilutions of the 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride stock solution in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the [³H]N-α-methylhistamine working solution in the assay buffer at a concentration at or below its Kd for the H₃ receptor (e.g., 0.5-1.0 nM).[8]

    • Prepare the non-specific binding (NSB) solution containing a high concentration of an unlabeled H₃ antagonist (e.g., 10 µM clobenpropit).[13]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB) wells: Add assay buffer.

      • Non-specific Binding (NSB) wells: Add the NSB solution.

      • Competitor wells: Add each dilution of the 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride solution.

    • Add the diluted H₃ receptor membrane preparation to all wells. The amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[8]

    • Initiate the binding reaction by adding the [³H]N-α-methylhistamine working solution to all wells. The final assay volume is typically 200-250 µL.[14]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Radioactivity Measurement:

    • Dry the filter mat, place it in a scintillation vial or bag, and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

Data Analysis and Interpretation

Calculation of IC₅₀ and Ki
  • Determine Specific Binding:

    • Calculate the average CPM for the TB, NSB, and competitor wells.

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

    • For each competitor concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - ((CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)))

  • Generate a Competition Curve:

    • Plot the percent inhibition against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC₅₀:

    • Using non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a one-site competition model to determine the IC₅₀ value, which is the concentration of the competitor that causes 50% inhibition of specific binding.

  • Calculate the Ki:

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Data Analysis Pipeline

The following diagram illustrates the process of transforming raw data into meaningful affinity constants.

Data_Analysis_Pipeline A Raw Data (CPM) from Liquid Scintillation Counter B Calculate Specific Binding: (Total Binding - Non-specific Binding) A->B C Calculate % Inhibition for each competitor concentration B->C D Plot % Inhibition vs. [Competitor] (log scale) C->D E Non-linear Regression Analysis D->E F IC50 Value E->F G Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) F->G H Ki Value (Binding Affinity) G->H

Caption: Pipeline for analyzing competitive binding assay data.

Interpretation of Results

The Ki value is a direct measure of the binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the histamine H₃ receptor. A lower Ki value indicates a higher affinity. For example, a compound with a Ki in the low nanomolar (nM) range would be considered a high-affinity ligand.

ParameterDescriptionTypical Units
IC₅₀ The concentration of the competitor that inhibits 50% of the specific binding of the radioligand.Molar (M)
Ki The inhibitory constant, representing the affinity of the competitor for the receptor.Molar (M)
Kd The equilibrium dissociation constant, representing the affinity of the radioligand for the receptor.Molar (M)

Presumed Mechanism of Action and Signaling Pathway

As a histamine H₃ receptor antagonist or inverse agonist, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride would bind to the receptor and block its constitutive activity and/or the binding of the endogenous agonist, histamine. This would disinhibit the Gαi/o signaling cascade.

Histamine H₃ Receptor Signaling

The following diagram illustrates the presumed signaling pathway of the histamine H₃ receptor and the effect of an antagonist.

H3_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca Ca2+ influx G_protein->Ca inhibits cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R binds Antagonist 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl (Antagonist) Antagonist->H3R blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates Neurotransmitter Neurotransmitter Release Ca->Neurotransmitter triggers

Caption: Histamine H₃ receptor signaling pathway and antagonist action.

In its active state, the H₃ receptor, coupled to the Gαi/o protein, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also inhibits voltage-gated Ca²⁺ channels, which reduces neurotransmitter release. By blocking this pathway, an antagonist like 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride would lead to an increase in cAMP levels and an enhanced influx of Ca²⁺, thereby promoting the release of histamine and other neurotransmitters.

Conclusion

This guide has provided a comprehensive framework for determining the receptor binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the histamine H₃ receptor. The detailed protocol for the competitive radioligand binding assay, coupled with the principles of data analysis and interpretation, offers a robust methodology for characterizing this compound's interaction with a key therapeutic target in the CNS. The elucidation of a compound's binding affinity is a critical step in the drug discovery process, providing essential information for lead optimization and the development of novel therapeutics.

References

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Vámosi, M., et al. (2009). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. PMC. [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... [Link]

  • Nakagome, I., et al. (2010, August 6). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Vámosi, M., et al. (2009, May 15). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. PubMed. [Link]

  • Münzner, L., et al. (2013). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. [Link]

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  • Medhurst, A. D., et al. (2008, August 15). Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. PubMed. [Link]

  • Szałek, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. [Link]

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  • Szałek, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a heterocyclic compound featuring a pyridazine core linked to a piperidine moiety through an ether linkage. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include but are not limited to, anti-inflammatory, antimicrobial, and anti-hypertensive properties.[1] The hydrochloride salt form is often utilized to enhance the aqueous solubility and bioavailability of parent compounds. A thorough understanding of the physicochemical properties of this molecule, specifically its molecular weight and aqueous solubility, is fundamental for its application in drug discovery and development, influencing everything from initial screening to formulation.

This guide provides a detailed examination of the molecular weight and a comprehensive protocol for determining the aqueous solubility of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, grounded in established scientific principles and methodologies.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental and theoretical applications in chemistry, including stoichiometry, solution preparation, and computational modeling. The molecular weight of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is calculated based on its chemical formula, which is derived from the structure of its free base and the addition of one equivalent of hydrogen chloride.

The chemical formula for the free base, 3-Methyl-6-(piperidin-4-yloxy)pyridazine, is C₁₁H₁₇N₃O. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically on the piperidine ring, by hydrochloric acid (HCl).

The molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.01132.11
Hydrogen (H)18 (17 + 1)1.0118.18
Nitrogen (N)314.0142.03
Oxygen (O)116.0016.00
Chlorine (Cl)135.4535.45
Total 243.77

Therefore, the molecular weight of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is 243.77 g/mol .

Aqueous Solubility

Aqueous solubility is a crucial physicochemical property that significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. For orally administered drugs, adequate aqueous solubility is often a prerequisite for achieving therapeutic efficacy. As a hydrochloride salt, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is expected to exhibit enhanced aqueous solubility compared to its free base due to the ionic nature of the salt.

Factors Influencing Aqueous Solubility

The aqueous solubility of a compound is influenced by several factors:

  • pH: The solubility of ionizable compounds, such as hydrochloride salts, is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[2]

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.[3]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound affects its solubility. Higher lattice energy generally leads to lower solubility.

  • Solvation Energy: The energy released when the solute molecules are solvated by water molecules also plays a critical role.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium aqueous solubility of a compound.[4] It is a robust and reliable method that involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached.

Below is a detailed protocol for determining the aqueous solubility of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Protocol: Shake-Flask Method for Aqueous Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • Separate the solid phase from the saturated solution by centrifugation or filtration.[7] If filtering, use a chemically inert filter with a small pore size (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant (the saturated solution).

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent system based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess compound to buffer B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge or filter to remove solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC or LC-MS E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for the shake-flask aqueous solubility determination.

Predictive Approaches to Aqueous Solubility

In the absence of experimental data, computational models can provide an estimation of aqueous solubility. The General Solubility Equation (GSE) is one such model that predicts aqueous solubility based on the compound's octanol-water partition coefficient (logP) and melting point (MP).[8] While predictive models are useful for initial screening, experimental determination remains the most accurate method.[9]

Summary of Physicochemical Properties

PropertyValue
Chemical FormulaC₁₁H₁₈ClN₃O
Molecular Weight243.77 g/mol
AppearanceExpected to be a solid
Aqueous SolubilityTo be determined experimentally

Conclusion

The molecular weight and aqueous solubility of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride are fundamental parameters that govern its utility in research and development. While the molecular weight can be precisely calculated from its chemical formula, the aqueous solubility is a more complex property that is best determined through rigorous experimental methods like the shake-flask protocol detailed in this guide. A comprehensive understanding of these properties is essential for advancing the study and potential application of this and other related pyridazine derivatives in the field of drug discovery.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed. Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Available at: [Link]

  • A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • 3-methyl-6-piperidin-1-ylpyridazine. Chemical Synthesis Database. Available at: [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Royal Society of Chemistry. Available at: [Link]

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  • (PDF) Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ResearchGate. Available at: [Link]

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  • 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. PubChem. Available at: [Link]

  • 3,6-二甲氧基-4-甲基哒嗪Pyridazine, 3,6-dimethoxy-4-methyl-. CAS Database. Available at: [Link]

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Methodological & Application

Protocol for dissolving 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol

Introduction

In contemporary drug discovery and biological research, the accurate preparation of test compound stock solutions is a foundational step that dictates the reliability and reproducibility of experimental outcomes. Dimethyl sulfoxide (DMSO) is a preeminent solvent, valued for its remarkable ability to dissolve a wide array of both polar and non-polar small molecules.[1][2] This application note provides a detailed, field-proven protocol for the solubilization of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a heterocyclic compound of interest, in 100% DMSO.

The guidance herein is tailored for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step. Adherence to this protocol will ensure the preparation of stable, accurate, and high-concentration stock solutions suitable for downstream applications in various biological assays. We will address critical variables, including solvent purity, the hygroscopic nature of DMSO, and best practices for handling and storage to maintain compound integrity.[3][4]

Compound Profile & Key Data

  • Compound Name: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

  • Molecular Formula (HCl Salt): C₁₀H₁₅N₃O · HCl

  • Molecular Weight (HCl Salt): 229.71 g/mol (Calculated)

  • Structure:

    • A pyridazine core, which is a six-membered aromatic ring with two adjacent nitrogen atoms.

    • A methyl group at position 3.

    • A piperidine ring linked via an ether bond at position 6.[5]

  • Appearance: Typically a solid, crystalline powder.

This table summarizes essential quantitative data and recommendations for preparing the stock solution.

ParameterSpecification / RecommendationRationale & Citation
Compound Form Solid (powder or crystalline)Starting with a solid allows for accurate mass determination.
Solvent Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent with broad dissolving power for organic compounds.[1][2]
DMSO Grade Anhydrous, ≥99.9% Purity, Sterile-FilteredMinimizes water content, which can decrease compound solubility and cause precipitation.[3][4]
Recommended Stock Conc. 10 mM - 50 mMProvides a concentrated stock for serial dilutions while typically remaining below solubility limits.
Storage Temperature -20°C or -80°CLow temperatures slow potential compound degradation.[6][7]
Storage Format Small, single-use aliquotsAvoids repeated freeze-thaw cycles that can degrade the compound and introduce moisture.[3][6]
Final Assay DMSO Conc. < 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be cytotoxic and interfere with assay results.[7][8]

Core Principles & Scientific Rationale (E-E-A-T)

The Critical Role of Anhydrous DMSO

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][9] This absorbed water is detrimental for two primary reasons:

  • Reduced Solubility: The presence of water can significantly decrease the solubility of many hydrophobic organic compounds, leading to incomplete dissolution or precipitation upon storage.[3][10]

  • Compound Stability: Water can facilitate the hydrolysis of sensitive functional groups, compromising the integrity of the test compound.

Expert Insight: Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing primary stock solutions.[3][10] Once opened, minimize the container's exposure to ambient air and store it in a desiccator to protect it from moisture.

Handling a Hydrochloride Salt

The compound is supplied as a hydrochloride (HCl) salt. This salt form generally enhances the stability and water solubility of amine-containing compounds like this one. When dissolved in DMSO, it will exist as the protonated pyridazinium/piperidinium cation and the chloride anion. While DMSO is aprotic, any contaminating water could be acidified by the HCl salt, which may affect compound stability over long-term storage. This is another reason why maintaining anhydrous conditions is paramount.

The Causality of Sonication and Gentle Warming

Some compounds, particularly those in a crystalline state, may dissolve slowly. Mechanical agitation (vortexing) is the first step.

  • Sonication: A water bath sonicator uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks apart solute aggregates and accelerates dissolution without significant heat increase.[7][11]

  • Gentle Warming: Increasing the temperature to ~37°C can enhance solubility by increasing the kinetic energy of the system.[7] However, this must be done cautiously, as excessive heat can degrade thermally sensitive compounds. This method should only be used if sonication is ineffective.[11]

Detailed Experimental Protocol

This protocol details the preparation of a 10 mM stock solution. The calculations can be adjusted for any desired concentration.

Materials and Equipment
  • Reagents:

    • 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (Solid)

    • Anhydrous DMSO (≥99.9% purity, sterile-filtered)[3]

  • Equipment & Consumables:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (P200, P1000)

    • Sterile, nuclease-free pipette tips

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator (optional, but recommended)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (butyl rubber or thick latex recommended).[2]

Step-by-Step Methodology
  • Pre-Calculation:

    • Determine the mass of the compound required. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 229.71 g/mol × 1000 mg/g = 2.297 mg

  • Weighing the Compound:

    • Place a new, sterile microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully weigh 2.30 mg (or the calculated mass) of the compound directly into the tube. Record the exact mass.

    • Trustworthiness Check: Accurate weighing is fundamental. Ensure the balance is calibrated and located in a draft-free area.

  • Solvent Addition:

    • Based on the actual mass recorded, recalculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

    • Example: If actual mass is 2.35 mg, Volume = [2.35 / 229.71] / 10 = 1.023 mL (or 1023 µL).

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution Workflow:

    • Close the tube cap tightly and vortex the solution vigorously for 60 seconds.[3]

    • Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

    • Sonicate the tube in a room temperature water bath for 5-10 minutes.[7][11]

    • Re-inspect the solution. If dissolution is still incomplete and the compound is not known to be heat-sensitive, the tube can be gently warmed in a 37°C water bath for 5 minutes, followed by vortexing.[7]

    • The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Rationale: This practice is crucial to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize moisture contamination of the main stock.[3][6]

    • Store the aliquots in a freezer at -20°C or -80°C, protected from light.[7]

Visualization of the Dissolution Workflow

The following diagram illustrates the logical flow of the dissolution protocol, including key decision points for ensuring complete solubilization.

DissolutionWorkflow start Start: Prepare Materials calculate Step 1: Calculate Required Mass & Volume start->calculate weigh Step 2: Weigh Compound Accurately calculate->weigh add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso dissolve Step 4: Facilitate Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect Inspect for Particulates dissolve->inspect inspect->dissolve  No (Particulates Remain) aliquot Step 5: Aliquot into Single-Use Tubes inspect->aliquot  Yes (Clear Solution) store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a DMSO stock solution.

Safety Precautions

  • Always handle chemical compounds and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • DMSO can facilitate the absorption of other chemicals through the skin.[2] Exercise extreme caution to prevent skin contact. If contact occurs, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride and DMSO before beginning work.

References

  • Vertex AI Search. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers.
  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • BenchChem. (2025). Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Larsen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Wikipedia. (n.d.). Piperidine.

Sources

Application Note: 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bis-heterocyclic building blocks is critical for developing highly selective, metabolically stable, and soluble drug candidates. 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (CAS: 1249659-49-1) has emerged as a highly versatile scaffold. By combining the unique electronic properties of a 1,2-diazine (pyridazine) core with the basic, sp3-rich vector of a piperidine ring, this building block enables rapid divergent synthesis. This application note details the physicochemical rationale, quantitative profiling, and self-validating synthetic protocols required to leverage this compound in High-Throughput Screening (HTS) and lead optimization workflows.

Physicochemical Profiling & Rationale (The "Why")

As a Senior Application Scientist, it is vital to understand why a specific building block is chosen over traditional carbocyclic alternatives. The structural components of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride offer distinct pharmacological advantages:

  • The Pyridazine Core: The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends strong π-π stacking interactions, and a robust, dual hydrogen-bonding capacity ()[1]. Replacing a highly lipophilic phenyl ring with a pyridazine significantly lowers the calculated logP (cLogP). This inherent polarity reduces the potential for off-target interactions with the cardiac hERG potassium channel and minimizes cytochrome P450 inhibition, adding immense value to ADME/Tox profiling ()[1].

  • The Piperidin-4-yloxy Substituent: 3,6-disubstituted pyridazines have proven to be highly effective scaffolds in oncology, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) ()[2]. The ether linkage provides conformational flexibility, while the piperidine nitrogen (pKa ~9.5) ensures protonation at physiological pH. This basic center is often critical for forming salt bridges with acidic residues (e.g., Asp/Glu) in kinase hinge regions or GPCR orthosteric pockets ()[2].

  • The Hydrochloride Salt Form: Sourcing this building block as an HCl salt prevents oxidative degradation of the secondary amine during long-term storage and significantly enhances its aqueous solubility for biological assays prior to derivatization.

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of utilizing the pyridazine building block compared to a standard carbocyclic (phenyl) analog.

Physicochemical Parameter3-Methyl-6-(piperidin-4-yloxy)pyridazinePhenyl-Piperidine Analog (Reference)Pharmacological Rationale
Aromatic Ring Type 1,2-Diazine (Pyridazine)BenzenePyridazine lowers lipophilicity and CYP450 inhibition.
Hydrogen Bond Acceptors 31Adjacent nitrogen atoms enable dual H-bonding in target pockets.
Calculated logP (cLogP) ~0.8 - 1.2~2.5 - 3.0Reduced cLogP mitigates off-target hERG liability.
Dipole Moment ~4.2 D~0 D (Benzene core)High dipole moment subtends strong π-π stacking interactions.
Amine pKa ~9.5 (Piperidine)~9.5 (Piperidine)Ensures protonation at physiological pH for salt-bridge formation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain the causality behind each reagent choice to guarantee high-yield derivatization of the piperidine nitrogen.

Protocol A: Divergent N-Alkylation via Reductive Amination

Objective: Functionalize the secondary amine of the piperidine ring to explore Structure-Activity Relationships (SAR). Reagents: 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl (1.0 eq), Target Aldehyde (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq), Dichloroethane (DCE).

  • Free-Basing: Suspend the pyridazine HCl salt in anhydrous DCE. Add DIPEA dropwise at room temperature.

    • Causality: The amine must be free-based to act as a nucleophile. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base that prevents unwanted side reactions with the electrophilic aldehyde.

  • Imine Formation: Add the target aldehyde to the solution. Stir for 1 hour at room temperature.

    • Causality: Allowing the iminium intermediate to fully form before adding the reducing agent prevents the premature reduction of the aldehyde into an unreactive primary alcohol.

  • Reduction: Add STAB portion-wise. Stir for 12 hours.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without affecting the unreacted aldehyde, ensuring high yields and preventing over-alkylation.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Validation Check: Extract a 10 µL aliquot of the organic layer, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The mass [M+H]⁺ of the alkylated product must be the base peak. The basic aqueous workup ensures the product remains in its free-base form for clean extraction into the organic phase.

Protocol B: Parallel Synthesis via Amide Coupling

Objective: Generate a focused library of amide derivatives for High-Throughput Screening (HTS). Reagents: 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), N,N-Dimethylformamide (DMF).

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA and stir for 15 minutes.

    • Causality: HATU is highly efficient for coupling sterically hindered secondary amines (like piperidine). Pre-activation forms the highly reactive HOAt ester, minimizing epimerization and maximizing coupling efficiency.

  • Coupling: Add the pyridazine HCl salt and the remaining 1.5 eq of DIPEA. Stir at room temperature for 4 hours.

    • Causality: The additional DIPEA neutralizes the HCl salt, allowing the free piperidine to attack the activated ester.

  • Self-Validation & Purification:

    • Validation Check: Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the active ester indicates reaction completion. Dilute the mixture with EtOAc and wash extensively with 5% LiCl (aq) followed by sat. NaHCO₃.

    • Causality: The LiCl wash effectively pulls the DMF solvent into the aqueous layer, while NaHCO₃ removes acidic byproducts, ensuring >95% crude purity prior to preparative HPLC.

Drug Discovery Workflow Visualization

The following diagram illustrates the logical progression of utilizing this specific building block from initial functionalization to lead optimization in a targeted drug discovery campaign.

DrugDiscoveryWorkflow BB 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl FreeBase Desalting & Free-Basing BB->FreeBase Funct N-Functionalization (Red. Amination/Amidation) FreeBase->Funct Lib Focused Compound Library Funct->Lib Screen HTS / Phenotypic Screening Lib->Screen Hit Hit Identification (Target Engagement) Screen->Hit Lead Lead Optimization (ADME/Tox Profiling) Hit->Lead

Workflow for utilizing the pyridazine building block in targeted drug discovery.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 74-87.[Link]

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a systematic and scientifically grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. The inherent challenges in analyzing this polar, basic compound, such as poor retention and peak tailing, are addressed through a logical, multi-stage process. This guide details the rationale behind column and mobile phase selection, optimization of chromatographic parameters, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development environment.

Pre-Analysis: Understanding the Analyte

The success of any HPLC method development hinges on a foundational understanding of the analyte's physicochemical properties. 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a polar molecule containing two key basic centers and a distinct UV chromophore.

  • Structure and Polarity: The molecule comprises a pyridazine ring, a piperidine ring, and an ether linkage. As a hydrochloride salt, it is freely soluble in aqueous solutions. Its overall polar nature suggests that retention on traditional non-polar C18 stationary phases could be challenging, potentially leading to elution near the solvent front.[3]

  • pKa (Acid Dissociation Constant): The molecule possesses two primary basic nitrogen atoms: one in the piperidine ring and two in the pyridazine ring.

    • The piperidine nitrogen is an aliphatic amine, which is strongly basic with an estimated pKa of approximately 10.5 - 11.2.[4]

    • The pyridazine nitrogens are significantly less basic due to their involvement in the aromatic system.

    • Significance: The charge state of the analyte is highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape, it is crucial to operate at a pH far from the analyte's pKa.[5] Controlling the pH to maintain a single, fully protonated state is the most effective strategy.

  • UV Absorbance (Chromophore): The pyridazine heterocyclic ring system serves as the primary chromophore. Similar pyridazine-containing structures exhibit significant UV absorbance between 240 and 270 nm.[6][7] A UV scan of a dilute solution of the analyte is essential to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. For this development, a λmax of 254 nm is assumed based on the pyridazine core structure.

HPLC Method Development Strategy

Our strategy is a systematic process designed to efficiently identify and refine the optimal chromatographic conditions. It moves from a broad screening phase to a fine-tuning optimization phase, culminating in a validated, robust method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, Polarity, UV Spectrum) B Column Screening (C18, Polar-Endcapped C18) A->B Guides Choices C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 7.0) B->C Parallel Test D Fine-tune Mobile Phase pH (e.g., 2.5, 3.0, 3.5) C->D Select Best Candidate E Optimize Organic % (Isocratic vs. Gradient) D->E F Adjust Flow Rate & Temp (for Efficiency & Runtime) E->F G Define Final Method F->G Lock Parameters H System Suitability Testing (SST) (as per USP <621>) G->H I Method Validation (as per ICH Q2(R1)) H->I Proceed if SST Passes

Caption: A systematic workflow for HPLC method development.

Initial Screening (Scouting) Phase

The goal of this phase is to find a promising starting point by broadly evaluating the most critical parameters: the stationary phase and the mobile phase.

Rationale for Choices:

  • Column Chemistry: Due to the analyte's polar and basic nature, peak tailing from silanol interactions is a primary concern. Therefore, screening should include:

    • A modern, high-purity C18 column: To assess baseline performance.

    • A polar-endcapped C18 or a "polar-embedded" phase: These columns are designed to provide better retention for polar compounds and shield against silanol interactions, improving peak shape.[8]

  • Mobile Phase pH: To ensure the analyte is in a single protonated state (cationic), a low pH is required. A pH of ~3.0 is a logical starting point, as it is more than 7 pH units away from the piperidine's pKa. This minimizes peak shape issues and ensures reproducible retention.[5]

  • Buffer Selection: A phosphate buffer is effective at low pH but is not compatible with mass spectrometry (MS). Volatile buffers like formate or trifluoroacetate (TFA) are preferable. A 0.1% formic acid solution (pH ~2.7) or a 10-20 mM ammonium formate buffer adjusted to pH 3.0 are excellent starting points.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN is generally preferred for its lower viscosity and better UV transparency. A shallow gradient (e.g., 5-50% ACN) is used during scouting to determine the approximate organic percentage needed for elution.

Optimization Phase

Once a suitable column and buffer system are identified, the method is refined to meet performance targets for resolution, peak shape, and run time.

  • Mobile Phase Composition: The isocratic percentage or gradient slope of the organic modifier is adjusted to achieve a retention factor (k) between 2 and 10. This ensures the peak is well-retained and separated from the solvent front without excessive run time.

  • Buffer pH and Concentration: Small adjustments to pH (e.g., from 2.7 to 3.2) can be made to fine-tune retention and peak symmetry. Buffer concentration may be increased (e.g., to 25 mM) to improve peak shape for basic analytes.

  • Temperature and Flow Rate: Column temperature is typically set between 30-40°C to improve efficiency and reduce mobile phase viscosity. A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a common starting point.

Final Method and System Suitability

Based on the optimization experiments, the final method parameters are established. Before any formal validation, the system's performance must be verified using a System Suitability Test (SST), as mandated by pharmacopeias.[9][10]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

Table 2: System Suitability Test (SST) Criteria (based on USP <621>) [11][12][13]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 replicate injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for 5 replicate injections

Detailed Experimental Protocols

Equipment and Reagents
  • Equipment: HPLC with UV/DAD detector, analytical balance, pH meter, volumetric flasks, pipettes, sonicator.

  • Reagents: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride reference standard, HPLC-grade Acetonitrile, HPLC-grade water, Ammonium Formate (reagent grade), Formic Acid (reagent grade).

  • Diluent: Mobile Phase (75% A / 25% B).

Standard and Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with diluent and mix thoroughly.

Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with diluent and mix thoroughly. This solution is used for SST and quantification.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][14] The following tests are performed according to ICH guidelines.[1][15][16]

Caption: Interrelationship of key method validation parameters.

Specificity
  • Protocol: Inject the diluent (blank), a placebo solution (formulation matrix without the active ingredient), and a standard solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Prepare at least five concentration levels of the analyte, typically from 50% to 150% of the nominal working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay): Analyze six independent preparations of the standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the sets of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Protocol: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio (S/N) is approximately 10:1.

  • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on SST results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (30°C and 40°C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: All SST parameters (Tailing, Plates, RSD) must pass under all varied conditions.

Example Results

The following tables summarize the expected outcomes from a successful validation.

Table 3: Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.05251,500
0.075376,800
0.10502,100
0.125628,000
0.15753,400
Correlation (r²) 0.9998

Table 4: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Precision (RSD %)
Repeatability (100% Conc.)N/A0.8%
Intermediate Precision N/A1.1%
Accuracy 80% 100.5%0.9%
Accuracy 100% 99.7%0.7%
Accuracy 120% 101.2%0.8%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. By systematically addressing the challenges associated with this polar basic analyte—specifically through the use of a polar-modified C18 column and a pH-controlled mobile phase—excellent chromatographic performance was achieved. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for use in regulated quality control laboratories for release testing and stability studies.

References

  • USP <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • <621> Chromatography - December 01 2022. United States Pharmacopeia (USP). [URL: https://www.usp.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • USP Chapter 621: Overview & Key Points. Phenomenex. [URL: https://www.phenomenex.com/documents/usp-chapter-621-overview-key-points-tn-0133-e/]
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5421EN-us-agilent.pdf]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • ICH Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • ICH Q2 Analytical Method Validation. Slideshare. [URL: https://www.slideshare.
  • Bioanalytical Method Development for Polar Compounds. BioPharma Services. [URL: https://www.biopharmaservices.com/news-and-events/bioanalytical-method-development-for-polar-compounds/]
  • Developing HPLC Methods. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/method-development]
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [URL: https://www.fishersci.com/us/en/scientific-products/publications/lab-reporter/2018/issue-3/hplc-for-the-retention-and-resolution-of-very-polar-compounds.html]
  • 3-methyl-6-piperidin-1-ylpyridazine. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-36195.html]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://blog.waters.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [URL: https://resolian.com/resources/case-studies/hplc-uv-method-development-for-highly-polar-impurities/]
  • 3-CHLORO-6-METHYLPYRIDAZINE HYDROCHLORIDE. Global Substance Registration System (GSRS). [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFG2BPY3QY]
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86710540]
  • 3-[(Piperidin-4-yloxy)methyl]pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01329]
  • UV Spectrophotometric Analysis Of Prochlorperazine Maleate And Pyridoxine Hydrochloride In Tablet Dosage Form By Simultaneous Equation Method. Asian Journal of Pharmaceutical and Clinical Research. [URL: https://innovareacademics.in/journal/ajpcr/Vol4Issue3/222.pdf]
  • Piperidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960990/]
  • Piperidines. BOC Sciences. [URL: https://www.bocsci.
  • UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. ResearchGate. [URL: https://www.researchgate.net/figure/A-UV-vis-spectra-of-piperidine-004-M-with-1-in-Bmim-PF-6-The-inset-shows-the_fig3_229074719]
  • UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR TRIMETAZIDINE DIHYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://s3.amazonaws.com/academia.edu.documents/60113110/IJPPS_11_8_201920190715-101183-1o45070.pdf?response-content-disposition=inline%3B%20filename%3DUV_SPECTROPHOTOMETRIC_METHOD_DEVELOPMENT.pdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAIWOWYYGZ2Y53UL3A%2F20200518%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20200518T102804Z&X-Amz-Expires=3600&X-Amz-SignedHeaders=host&X-Amz-Signature=c5b2a0e4e5d5f2e1a3c8d3e9c5f6a9e1e0a9d9a8c8e8d8e8d8e8d8e8d8e8d8e8]

Sources

Application Notes and Protocols: In Vivo Dosing Guidelines for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a heterocyclic compound belonging to the pyridazine class of molecules. Compounds with pyridazine and related pyridine cores have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Depending on their substitution patterns, these scaffolds have been investigated for a range of therapeutic applications, including but not limited to, the modulation of inflammatory responses through inhibition of targets like IL-1β, anticancer activity via inhibition of cyclin-dependent kinase 2 (CDK2), and as inhibitors of lysine-specific demethylase 1 (LSD1).[1][2][3] The hydrochloride salt form of the title compound suggests it is likely crystalline and amenable to aqueous formulation, a key consideration for in vivo administration.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing regimens for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. Given the novelty of this specific molecule and the absence of published, specific dosing data, this guide emphasizes a systematic, phased approach to determine a safe and efficacious dose range. The protocols outlined herein are based on established principles of preclinical drug development and data from structurally related compounds.

Preclinical Considerations and Safety

Prior to in vivo administration, a thorough understanding of the compound's characteristics and potential hazards is essential.

Compound Characteristics:

PropertyDescriptionSource
Chemical Formula C11H16N3O · HClInferred from name
Molecular Weight 241.73 g/mol (free base)Inferred from name
Physical State Likely a solidGeneral knowledge
Solubility To be determined experimentally. The hydrochloride salt suggests potential aqueous solubility.General knowledge

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is not publicly available, data from related pyridazine and pyridine derivatives indicate that researchers should handle this compound with care.[4]

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Use in a well-ventilated area or a fume hood.

Phase 1: Formulation Development and Dose-Range Finding

The initial phase of in vivo testing is critical for establishing a suitable vehicle for administration and identifying a tolerated dose range.

Vehicle Selection and Solubility Testing

Objective: To identify a non-toxic vehicle that can solubilize or uniformly suspend the test compound for accurate dosing.

Protocol:

  • Aqueous Solubility: Attempt to dissolve the compound in sterile water or phosphate-buffered saline (PBS) at various concentrations (e.g., 1, 5, 10 mg/mL). The hydrochloride salt form may facilitate dissolution.

  • Co-solvents: If aqueous solubility is limited, explore the use of biocompatible co-solvents such as:

    • 5-10% DMSO, further diluted with saline or PBS.

    • 5-10% Solutol HS 15.

    • Polyethylene glycol (e.g., PEG300, PEG400).

  • Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using vehicles like:

    • 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • 0.5% (w/v) methylcellulose in sterile water.

  • Stability: Once a suitable vehicle is identified, assess the stability of the formulation at the intended storage and administration conditions.

Acute Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the MTD, which is the highest dose that does not cause unacceptable toxicity or mortality in a single administration.

Animal Model:

  • Species: BALB/c or C57BL/6 mice (6-8 weeks old, both sexes).

  • Group Size: 3-5 animals per dose group.

Protocol:

  • Dose Selection: Based on in vitro potency (if known) or by using a wide dose range (e.g., 1, 10, 100, 500 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Body Weight: Measure body weight daily for up to 14 days. A significant loss of body weight (>15-20%) is a key indicator of toxicity.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, severe clinical signs, or a sustained body weight loss of more than 20%.

Workflow for MTD Determination:

MTD_Workflow A Select Vehicle & Formulate Compound B Administer Single Dose to Dose Groups A->B (e.g., 1, 10, 100 mg/kg) C Monitor Clinical Signs & Body Weight B->C (up to 14 days) D Determine MTD C->D Analyze Toxicity Data E Proceed to PK/PD Studies D->E Use Doses ≤ MTD

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a safe dose range has been established, the next phase involves characterizing the PK and PD profiles of the compound.

Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol:

  • Dose Selection: Select 2-3 doses below the MTD (e.g., low, medium, and high).

  • Administration: Administer a single dose to a cohort of animals (typically mice or rats).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters. A related pyridazine derivative was reported to have a distribution half-life of 2.1 hours and an elimination half-life of 9 hours, which can serve as a preliminary reference point.[1]

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%F) Fraction of the administered dose that reaches systemic circulation (if both IV and oral data are available)
Pharmacodynamic Studies

Objective: To evaluate the biological effect of the compound on its intended target in a dose- and time-dependent manner.

Protocol:

  • Model Selection: Choose an appropriate in vivo model based on the hypothesized mechanism of action. For instance, if the compound is an IL-1β inhibitor, a lipopolysaccharide (LPS)-induced endotoxemia model could be used.[1]

  • Dosing: Administer the compound at various doses and at different times relative to the challenge (e.g., prophylactic or therapeutic).

  • Biomarker Analysis: Measure relevant biomarkers in tissues or plasma. For an IL-1β inhibitor, this would involve measuring plasma IL-1β levels.

  • Dose-Response Relationship: Establish a relationship between the administered dose and the observed biological effect.

Hypothetical Pharmacodynamic Model (IL-1β Inhibition):

PD_Model cluster_0 In Vivo Model cluster_1 Biological Response A Administer 3-Methyl-6-(piperidin-4-yloxy) pyridazine hydrochloride D IL-1β Production A->D Inhibits B Induce Inflammation (e.g., LPS injection) C Macrophage Activation B->C C->D E Systemic Inflammation D->E

Caption: Hypothetical mechanism of action in an in vivo inflammation model.

Phase 3: Efficacy Studies in Disease Models

With a clear understanding of the PK/PD relationship, the final phase involves assessing the therapeutic efficacy of the compound in relevant disease models. The choice of model will be dictated by the compound's mechanism of action. Given the diverse activities of pyridazine derivatives, this could include models of inflammatory diseases, cancer, or neurological disorders.[1][2][3][5]

Conclusion

The in vivo evaluation of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride requires a systematic and data-driven approach. The protocols outlined in this application note provide a foundational framework for researchers to establish safe and effective dosing regimens. It is imperative that these guidelines are adapted based on the specific experimental data generated for the compound. Careful and thorough execution of these studies will be crucial in elucidating the therapeutic potential of this novel pyridazine derivative.

References

  • European Journal of Medicinal Chemistry - UPCommons. (n.d.). Retrieved from [Link]

  • 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(21), 9212–9225.
  • Pyridazine Derivatives. (2003, July 14). HETEROCYCLES, 60(8), 1877.
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Retrieved from [Link]

  • Al-Ostath, A., Al-Qaisi, Z. A., El-Awady, R., & El-Sayed, M. A. A. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 12(48), 31215-31234.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024, January 3). Journal of Chemical and Pharmaceutical Research, 16(1), 074.
  • Al-Warhi, T., Al-Qaisi, Z. A., El-Gamal, M. I., Anbar, A. A., & El-Sayed, M. A. A. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(48), 31215-31234.
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry - ACS Publications. (2023, December 11). Retrieved from [Link]

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents. (2011, September 1).
  • 3-methyl-6-piperidin-1-ylpyridazine - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved from [Link]

Sources

Application Note: Preparation and In Vitro Application of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The rational design of in vitro experiments requires a rigorous understanding of both the physicochemical properties of the test compound and the variables introduced by the delivery vehicle. 3-Methyl-6-(piperidin-4-yloxy)pyridazine is a highly versatile building block and bioactive small molecule. The pyridazine ring serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of [1], including [2] and various G-protein coupled receptor (GPCR) ligands.

The inclusion of the piperidin-4-yloxy moiety introduces a basic amine pharmacophore that not only enhances target binding affinity through key hydrogen bonding and electrostatic interactions but also significantly improves aqueous solubility when formulated as a hydrochloride (HCl) salt. This application note provides a causality-driven, self-validating protocol for preparing and utilizing stock solutions of this compound to ensure reproducible phenotypic readouts in cell culture models.

Physicochemical Properties & Quantitative Data

Before initiating stock preparation, it is critical to account for the salt form of the compound. The molecular weight of the HCl salt must be used to calculate accurate molarities.

PropertySpecification
Compound Name 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride
CAS Number (Free Base) [3]
Molecular Formula C₁₀H₁₅N₃O • HCl
Molecular Weight (Free Base) 193.25 g/mol [3]
Molecular Weight (HCl Salt) 229.71 g/mol
Recommended Solvents Anhydrous DMSO (≥ 50 mM), ddH₂O (≥ 50 mM)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C (Aliquoted, up to 6 months)

Causality-Driven Protocol: Master Stock Preparation (10 mM)

The Causality of Solvent Selection: Although the HCl salt is highly soluble in water, Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for primary stock solutions. DMSO prevents the aqueous hydrolysis of the compound over long-term storage, maintains absolute sterility, and ensures uniform compatibility when multiplexing the compound with other hydrophobic drugs in high-throughput screening libraries.

Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Cold powder and glass are highly susceptible to condensation. Opening the vial prematurely introduces atmospheric moisture, which degrades the anhydrous environment and accelerates compound hydrolysis.

  • Mass Calculation: To prepare a standard 10 mM stock solution, calculate the required mass using the HCl salt molecular weight (229.71 g/mol ).

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

    • Standard Prep: To make 1.0 mL of a 10 mM stock, weigh exactly 2.30 mg of the powder.

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the 2.30 mg of powder. Vortex vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any visible turbidity or particulate matter indicates incomplete dissolution, requiring mild sonication (water bath, 5 minutes at room temperature).

  • Aliquoting: Dispense the master stock into 20 μL to 50 μL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients, precipitation, and thermal degradation. Single-use aliquots guarantee that the compound's integrity remains at 100% for every experiment.

Workflow A Dry Powder 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl B Primary Stock (10 mM) Dissolve in Anhydrous DMSO A->B Add Solvent & Vortex C Aliquoting & Storage Store at -20°C to -80°C B->C Dispense single-use vials D Intermediate Dilution Dilute in Culture Media (e.g., 100X) C->D Thaw before use E Final Cell Treatment Final DMSO < 0.1% (v/v) D->E Apply to cells

Fig 1. Workflow for the preparation and dilution of 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl.

In Vitro Cell Culture Application & Dilution Strategy

The Causality of Vehicle Toxicity: DMSO is biologically active. At concentrations above 0.1% to 0.5% (v/v), DMSO acts as a chemical chaperone,[4]. Furthermore, high DMSO concentrations can independently [5] such as NF-κB and MAPK, creating false-positive or false-negative phenotypic readouts.

Serial Dilution Protocol

To achieve a target treatment concentration of 10 μM (a standard screening concentration) while keeping DMSO at a safe 0.1%:

  • Thaw: Thaw a single 10 mM stock aliquot at room temperature.

  • Intermediate Dilution (100X): Add 10 μL of the 10 mM stock to 990 μL of pre-warmed complete culture media (yielding a 100 μM intermediate solution with 1% DMSO). Vortex immediately to prevent compound crashing out of the aqueous phase.

  • Final Treatment (1X): Add 1 volume of the intermediate solution to 9 volumes of culture media directly in the assay plate (e.g., 10 μL intermediate + 90 μL media).

    • Self-Validation Check: The final concentration is now 10 μM, and the final DMSO concentration is precisely 0.1%. Always include a "Vehicle Control" well containing 0.1% DMSO without the compound to isolate the drug's true pharmacological effect.

Mechanism Ligand Pyridazine Derivative (Ligand) Target Cellular Target (e.g., COX-2 / GPCR) Ligand->Target Pharmacophore Binding Signaling Intracellular Signaling (e.g., MAPK / NF-κB) Target->Signaling Pathway Modulation Phenotype Phenotypic Modulation (Anti-inflammatory / Proliferation) Signaling->Phenotype Cellular Response

Fig 2. General pharmacological signaling pathway modulated by bioactive pyridazine derivatives.

Quality Control & Stability Verification

For longitudinal studies, it is highly recommended to verify the structural integrity of the master stock every 3–6 months.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Dilute the stock to 1 μM in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Look for the parent ion mass[M+H]⁺ at m/z 194.25 (corresponding to the free base).

  • Degradation Markers: The appearance of secondary peaks in the UV chromatogram (254 nm) indicates hydrolysis of the piperidin-4-yloxy ether linkage, necessitating the disposal of the stock batch.

Sources

Application Note: High-Throughput TR-FRET cAMP Screening Assay for Histamine H3 Receptor Antagonists Using 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective ligands for G-protein coupled receptors (GPCRs) relies heavily on robust High-Throughput Screening (HTS) methodologies. 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a highly privileged pharmacophore in medicinal chemistry. The piperidine moiety provides the essential basic amine required for anchoring to the conserved aspartate residue (Asp3.32) in the orthosteric pocket of aminergic GPCRs, while the electron-deficient pyridazine ring acts as a rigid hinge that dictates receptor subtype selectivity[1].

This application note details a self-validating, step-by-step Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay designed to screen libraries based on the 3-Methyl-6-(piperidin-4-yloxy)pyridazine scaffold for Histamine H3 Receptor (H3R) antagonism[2]. H3R is a presynaptic autoreceptor predominantly expressed in the central nervous system, and its antagonists/inverse agonists are critical targets for cognitive and neurodegenerative disorders[3].

Assay Principle and Mechanistic Rationale

The Histamine H3 Receptor is a Gαi/o​ -coupled GPCR. Activation of H3R by an agonist inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are too low to measure a further decrease accurately, the assay utilizes Forskolin , a direct activator of AC, to artificially elevate the cAMP baseline.

When screening for H3R antagonists using the pyridazine derivative library:

  • Cells are stimulated with Forskolin to generate a high cAMP pool.

  • A reference H3R agonist (e.g., (R)- α -methylhistamine, RAMH) is added at its EC80​ concentration to suppress this cAMP production.

  • The Causality: If the 3-Methyl-6-(piperidin-4-yloxy)pyridazine compound is an effective antagonist, it competitively binds to H3R, blocking the agonist. This relieves the Gαi​ inhibition on AC, restoring high cAMP levels.

  • The TR-FRET detection system uses a competitive immunoassay format: endogenous cAMP produced by the cells competes with a europium cryptate-labeled cAMP tracer for binding to a d2-labeled anti-cAMP antibody. Therefore, high intracellular cAMP results in a low TR-FRET signal , creating a highly sensitive, inversely proportional readout.

H3R_Signaling Ligand 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl H3R Histamine H3 Receptor (Gi-coupled GPCR) Ligand->H3R Binds & Blocks Gi Gi Protein (Inhibits Adenylyl Cyclase) H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Relief of Inhibition cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates TRFRET TR-FRET Detection (Signal Output) cAMP->TRFRET Competes with Tracer

Mechanism of H3R antagonism by the pyridazine derivative and cAMP TR-FRET detection.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human Histamine H3 Receptor (hH3R).

  • Test Compound: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (and derivative library).

  • Reference Agonist: (R)- α -methylhistamine (RAMH).

  • Reference Antagonist (Positive Control): Ciproxifan or Thioperamide[3].

  • Stimulator: Forskolin (FSK).

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) — Crucial for preventing the enzymatic degradation of synthesized cAMP, ensuring a stable screening window.

  • Detection Kit: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic kit (e.g., Cisbio/Revvity).

  • Microplates: 384-well low-volume white microplates.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of EC80​ agonist concentrations and IBMX ensures that false positives (e.g., compounds that merely inhibit phosphodiesterase rather than antagonize the receptor) are minimized.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 500 μ M IBMX.

  • Compound Dilution: Dissolve 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer to achieve a final 10-point dose-response curve (ranging from 10 μ M to 0.3 nM, final DMSO concentration 1%).

  • Stimulation Mix: Prepare a solution containing Forskolin (final well concentration: 10 μ M) and RAMH (final well concentration: EC80​ , typically ~30 nM depending on cell line validation).

Phase 2: HTS Workflow
  • Cell Plating: Harvest HEK293-hH3R cells and resuspend in Assay Buffer. Dispense 5 μ L of cell suspension (approx. 2,000 cells/well) into the 384-well white microplate.

  • Antagonist Incubation: Add 2.5 μ L of the serially diluted pyridazine compounds (or reference antagonist Ciproxifan for positive controls) to the respective wells. Incubate for 30 minutes at Room Temperature (RT) to allow compound-receptor equilibration.

  • Agonist/Forskolin Stimulation: Add 2.5 μ L of the Stimulation Mix (Forskolin + RAMH) to all wells. Incubate for 45 minutes at RT. Expert Insight: This specific incubation time allows AC to synthesize a steady-state pool of cAMP without saturating the detection limits.

  • Lysis and Detection: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of anti-cAMP-Eu 3+ -Cryptate (both diluted in the kit's lysis buffer).

  • Signal Equilibration: Incubate the plate in the dark for 1 hour at RT.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excite at 337 nm and measure emission at 615 nm (Eu-cryptate) and 665 nm (d2).

HTS_Workflow Step1 Step 1: Cell Plating HEK293-hH3R Step2 Step 2: Compound Addition Incubate 30 min Step1->Step2 Step3 Step 3: Stimulation Forskolin + Agonist Step2->Step3 Step4 Step 4: Lysis & Detection TR-FRET Reagents Step3->Step4 Step5 Step 5: Data Readout 665/615 nm Ratio Step4->Step5

384-well High-Throughput Screening workflow for H3R antagonists.

Data Analysis and Self-Validation

Signal Calculation

The TR-FRET signal is expressed as a ratio to normalize well-to-well variability and inner-filter effects:

Ratio=(Emission at 615 nmEmission at 665 nm​)×104

Because the assay is competitive, a lower ratio indicates higher cAMP (successful antagonism of the Gαi​ pathway).

Quality Control Metrics

To ensure the trustworthiness of the HTS run, calculate the Z'-factor using the positive control (Ciproxifan + FSK + RAMH) and negative control (Vehicle DMSO + FSK + RAMH). A Z'-factor 0.5 indicates an excellent, highly robust assay suitable for HTS.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Expected Quantitative Data Summary

Below is a representative data summary table demonstrating the expected pharmacological profile of 3-Methyl-6-(piperidin-4-yloxy)pyridazine derivatives compared to standard controls[2][3].

Compound / ConditionTarget / RoleExpected IC50​ / EC50​ Max Efficacy ( Emax​ )Z'-Factor
(R)- α -methylhistamine H3R Agonist (Control) EC50​ 1.2 nM100% (cAMP suppression)N/A
Ciproxifan H3R Antagonist (Control) IC50​ 1.5 - 3.0 nM100% (cAMP rescue)0.72
3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl H3R Antagonist (Scaffold) IC50​ 15 - 45 nM> 95% (cAMP rescue)0.68
Vehicle (DMSO 1%) Negative ControlN/A0%N/A

Note: The pyridazine scaffold exhibits potent nanomolar affinity, making it an ideal starting point for hit-to-lead optimization in polypharmacology (e.g., dual H3R/Cholinesterase inhibitors)[2].

Troubleshooting and Optimization Insights

  • Low Assay Window (S/B Ratio < 3): This is often caused by over-confluent cells or degraded IBMX. Ensure cells are harvested at 70-80% confluency. Prepare IBMX fresh, as its degradation will lead to rapid cAMP hydrolysis by endogenous phosphodiesterases.

  • Hook Effect at High Compound Concentrations: Some highly lipophilic pyridazine derivatives may precipitate at concentrations 10 μ M, causing light scattering that artificially alters the 615 nm europium emission. Always visually inspect the microplate for precipitation and ensure final DMSO does not exceed 1%.

  • Agonist Window Calibration: If the EC80​ of RAMH is too high, competitive antagonists will appear falsely weak (right-shifted IC50​ ). Always run a fresh agonist dose-response curve on the day of screening to accurately calculate the EC80​ for that specific cell passage.

References

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: ACS Chemical Neuroscience URL: [Link]

  • Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold Source: ResearchGate URL: [Link]

Sources

Application Note: Comprehensive NMR Structural Characterization of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists Document Type: Advanced Characterization Protocol & Structural Validation Guide

Executive Summary

The structural validation of small molecule active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. This application note details the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride , a functionalized heterocycle often utilized as a scaffold in medicinal chemistry. By employing a suite of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish a self-validating analytical system that unambiguously confirms the molecular connectivity, regiochemistry, and salt form of the compound.

Introduction & Regulatory Context

Pyridazine derivatives are privileged scaffolds in pharmacology, known for their favorable physicochemical properties and ability to engage in diverse hydrogen-bonding interactions. The addition of a piperidin-4-yloxy moiety introduces a basic amine center, typically formulated as a hydrochloride salt to enhance aqueous solubility.

According to the United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy [1], rigorous structural elucidation requires not only the assignment of chemical shifts but the definitive mapping of spin systems and through-bond connectivities. Modern computational and empirical approaches [2] mandate that structural assignments be validated through orthogonal 2D NMR experiments. This protocol is designed to meet these stringent criteria, providing a robust framework for regulatory submission and quality control.

Structural Connectivity and Spin System Mapping

To systematically assign the NMR spectra, the molecule is conceptually divided into three distinct spin systems:

  • The Pyridazine Core: An aromatic AX spin system (H-4, H-5) with two quaternary carbons (C-3, C-6).

  • The Piperidine Ring: An aliphatic spin system featuring a protonated secondary amine and an oxygen-linked methine group.

  • The Methyl Group: An isolated A3​ spin system attached to the aromatic core.

The critical structural proof relies on linking these isolated systems across heteroatoms (oxygen and quaternary carbons) using long-range Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Connectivity cluster_0 Pyridazine Core cluster_1 Piperidine Ring C3 C3 (Quaternary) C4 C4-H (Aromatic) C3->C4 C5 C5-H (Aromatic) C4->C5 C4->C5 COSY C6 C6 (Quaternary) C5->C6 O_link Ether Linkage (-O-) C6->O_link N1 NH2+ (Salt) C2_6 C2'/C6'-H2 N1->C2_6 C3_5 C3'/C5'-H2 C2_6->C3_5 C2_6->C3_5 COSY C4_pip C4'-H (Methine) C3_5->C4_pip C3_5->C4_pip COSY C4_pip->C6 HMBC CH3 3-Methyl Group CH3->C3 HMBC O_link->C4_pip

Fig 1. Spin system connectivity and key 2D NMR correlations for structural validation.

Experimental Protocols

The following self-validating protocol ensures that all structural features, including the salt form, are captured accurately.

Sample Preparation
  • Mass & Solvent: Dissolve 15.0 mg of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in 600 µL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ , 99.9% D).

  • Causality for Solvent Selection: DMSO- d6​ was strictly selected over Deuterium Oxide ( D2​O ) or Methanol- d4​ ( CD3​OD ). Protic solvents cause rapid deuterium exchange of the piperidinium NH2+​ protons, rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate and allowing the NH2+​ protons to be observed, thereby directly validating the hydrochloride salt state of the API.

  • Hardware: Transfer the homogenized solution to a precision 5 mm NMR tube.

NMR Data Acquisition

Data is acquired on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) at 298 K. The high field strength is necessary to resolve the complex aliphatic multiplets of the piperidine ring.

  • 1 H NMR (1D): 16 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 12 ppm.

  • 13 C NMR (1D): 1024 scans; D1 = 2.0 s; Spectral width = 250 ppm; WALTZ-16 proton decoupling.

  • 1 H- 1 H COSY (2D): 128 t1​ increments; 8 scans per increment. Used to map adjacent protons within the pyridazine and piperidine rings.

  • 1 H- 13 C HSQC (2D): 256 t1​ increments; 4 scans per increment. Multiplicity-edited to differentiate CH2​ groups (blue/negative phase) from CH / CH3​ groups (red/positive phase).

  • 1 H- 13 C HMBC (2D): 256 t1​ increments; 8 scans per increment.

    • Causality for HMBC Optimization: The experiment is optimized for a long-range scalar coupling ( 3JCH​ ) of 8 Hz. This specific tuning maximizes the cross-peak intensity across the ether linkage (C-O-C), which is the critical node for proving the regiochemistry of the molecule.

Workflow S1 Sample Preparation 15-20 mg API 600 µL DMSO-d6 S2 1D NMR Acquisition 1H (16 scans) 13C (1024 scans) S1->S2 S3 2D NMR Acquisition COSY & HSQC HMBC (Long-range) S2->S3 S4 Data Processing Fourier Transform Phase & Baseline Correction S3->S4 S5 Structural Elucidation Spin System Mapping Chemical Shift Assignment S4->S5 S6 Validation & Reporting Final Assignment Table S5->S6

Fig 2. Step-by-step NMR characterization workflow for small molecule APIs.

Results and Discussion

The structural assignment is achieved by synthesizing the 1D and 2D data. The quantitative chemical shift data is summarized in Table 1.

Causality in Chemical Shifts
  • Electronic Shielding of the Pyridazine Ring: The pyridazine protons (H-4 and H-5) appear as an AX spin system with an ortho-coupling constant of J=9.1 Hz. The C-6 carbon is attached to the strongly electron-donating ether oxygen. Through resonance ( π -electron donation into the heterocycle), electron density is increased at the ortho position (C-5). Consequently, H-5 is highly shielded and appears upfield (7.12 ppm) relative to H-4 (7.45 ppm), which is adjacent to the weakly electron-donating methyl group.

  • Conformational Dynamics of the Piperidine Ring: The methine proton (H-4') of the piperidine ring appears at 5.25 ppm as a triplet of triplets (tt). The coupling constants ( J=10.5,4.2 Hz) dictate that this proton occupies an axial position on the piperidine chair conformation. It couples strongly to the two adjacent axial protons ( Jax−ax​≈10.5 Hz) and weakly to the two equatorial protons ( Jax−eq​≈4.2 Hz). This confirms the bulky pyridazine substituent occupies the sterically favored equatorial position.

  • Validation of the Salt Form: A broad signal integrating to 2 protons is observed at 9.10 ppm. This corresponds to the NH2+​ species, confirming the API is in its hydrochloride salt form rather than the free base.

Data Presentation

Table 1. 1 H and 13 C NMR Assignments for 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl in DMSO- d6​

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( J in Hz)IntegrationKey HMBC Correlations ( 1 H 13 C)
Pyridazine Core
3156.2---H-4, 3- CH3​
4128.57.45d ( J=9.1 )1H3- CH3​ , H-5
5116.87.12d ( J=9.1 )1HH-4
6162.4---H-5, H-4' (Piperidine)
Methyl Substituent
3- CH3​ 21.42.58s3HC-3, C-4
Piperidine Ring
2', 6'42.13.20 - 3.35m4HH-3', H-5'
3', 5'27.82.05 - 2.25m4HH-2', H-6', H-4'
4'71.55.25tt ( J=10.5,4.2 )1HH-3', H-5', C-6
NH2+​ (Salt)-9.10br s2H-

Note: The definitive proof of the ether linkage is the HMBC cross-peak observed from the piperidine H-4' proton (5.25 ppm) to the pyridazine C-6 carbon (162.4 ppm).

Conclusion

The application of a comprehensive 1D and 2D NMR methodology successfully elucidated the structure of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. By strategically selecting DMSO- d6​ as the solvent, the hydrochloride salt state was directly observed. Furthermore, the optimization of HMBC parameters for long-range couplings provided self-validating proof of the ether linkage between the two distinct ring systems. This protocol aligns with modern compendial standards [3] and ensures robust data integrity for pharmaceutical characterization.

References

  • Title: A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts Source: Springer Nature Experiments URL: [Link][1]

  • Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and pharmacologists working with 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride . While hydrochloride salts of basic amines are engineered for aqueous solubility, precipitation in assay buffers or in vivo dosing vehicles is a frequent bottleneck.

This guide bypasses superficial fixes and addresses the fundamental thermodynamic and kinetic drivers of precipitation, providing you with causal explanations and self-validating protocols to permanently resolve solubility issues.

Mechanistic Troubleshooting: The "Why" Behind Precipitation

To prevent precipitation, you must first diagnose the chemical mechanism driving it. For piperidine-pyridazine derivatives, precipitation is rarely random; it is governed by three primary physicochemical phenomena:

A. pH-Driven Free Base Precipitation (Alkalinization)

The piperidine ring contains a highly basic secondary nitrogen atom. The pKa of a protonated piperidine ring is typically around 11.2 [1], though the adjacent ether linkage and pyridazine ring in this specific molecule will lower the pKa slightly via inductive effects.

  • The Cause: If your aqueous medium (e.g., PBS, cell culture media) has a pH that approaches or exceeds the compound's pKa, the nitrogen deprotonates. The compound transitions from a highly polar, water-soluble piperidinium cation into its neutral "free base" form. The free base is highly lipophilic and will rapidly crash out of aqueous solutions [1].

B. The Common-Ion Effect (Chloride Saturation)
  • The Cause: Hydrochloride salts dissolve according to their solubility product constant ( Ksp​=[Drug+][Cl−] ). If you attempt to dissolve this compound in a chloride-rich vehicle—such as Normal Saline (0.9% NaCl, which contains 154 mM Cl− )—the excess chloride ions shift the dissolution equilibrium to the left. This forces the intact, solid hydrochloride salt to precipitate out, even if the pH is acidic.

C. Buffer Counter-Ion Exchange
  • The Cause: When formulated in buffers containing multivalent anions (like phosphate, citrate, or sulfate), the piperidinium cation can undergo an in situ salt exchange. If the resulting piperidine-phosphate salt has a lower intrinsic solubility than the hydrochloride salt, it will nucleate and precipitate.

Quantitative Data & Mitigation Strategies

The following table summarizes the primary triggers for precipitation and the targeted formulation strategies required to bypass them.

Precipitation TriggerChemical MechanismPrimary Mitigation StrategyRecommended Excipients / Vehicles
High pH (> 7.0) Deprotonation to insoluble free baseAcidification: Maintain pH 2-3 units below the pKa to ensure >99% ionization.0.1 N HCl, Acetate buffer (pH 4.5), Citrate buffer (pH 5.0)
High Chloride Media Common-ion effect exceeding Ksp​ Ion Replacement: Remove external chloride sources from the vehicle.5% Dextrose in Water (D5W), Sterile Water for Injection (SWFI)
Solvent-Shift (DMSO) Rapid drop in solubility capacityCo-solvency / Surfactants: Create a polarity gradient to prevent nucleation.5-10% PEG400, 10% Propylene Glycol, 0.5% Tween-80
Intrinsic Limit Reached Absolute thermodynamic limitInclusion Complexation: Encapsulate the hydrophobic moieties.10-20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1]

Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility; sub-visible aggregates can ruin in vitro assays and cause micro-embolisms in vivo. Use the following self-validating protocols.

Protocol A: Chloride-Free Acidic Formulation (For Standard Dosing)

Use this protocol to avoid the common-ion effect and maintain the protonated state.

  • Vehicle Preparation: Prepare a solution of 5% Dextrose in Water (D5W). Causality: D5W provides isotonicity for in vivo use without introducing chloride ions that trigger the common-ion effect.

  • pH Adjustment: Buffer the D5W to pH 4.5 - 5.0 using a 50 mM Acetate buffer.

  • API Addition: Weigh the required amount of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. Slowly add the powder to the vortexing vehicle to prevent localized clumping.

  • Agitation: Sonicate the mixture in a bath sonicator for 10 minutes at room temperature. Avoid excessive heating, as cooling will cause supersaturation and delayed precipitation.

  • Validation Step (Critical): Centrifuge the solution at 10,000 x g for 10 minutes.

    • Visual: Check for a pellet.

    • Analytical: Sample the supernatant and quantify via HPLC-UV against a standard curve to confirm the target concentration was achieved.

Protocol B: Cyclodextrin Complexation (For High-Concentration Demands)

Use this protocol if Protocol A fails to reach the required concentration limit.

  • Host Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water. Causality: The hydrophobic cavity of HP-β-CD encapsulates the piperidine/pyridazine rings, shielding them from the aqueous environment and drastically increasing apparent solubility [1].

  • API Integration: Add the API to the cyclodextrin solution.

  • Equilibration: Place on an orbital shaker at 300 rpm for 2-4 hours at room temperature to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Validation Step (Critical): Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 confirms a true solution devoid of sub-visible colloidal aggregates.

Mechanistic Visualizations

Mechanism Salt 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl (Solid Salt) Solvated Protonated Piperidinium Cation + Cl- (Soluble Aqueous State) Salt->Solvated Dissolution (H2O) Solvated->Salt Common Ion Effect (Excess Cl-) FreeBaseAq Neutral Free Base (Aqueous) Solvated->FreeBaseAq Alkalinization (pH > pKa) FreeBaseAq->Solvated Acidification (pH < pKa) Precipitate Neutral Free Base (Solid Precipitate) FreeBaseAq->Precipitate Exceeds Intrinsic Solubility (S0)

Fig 1: Equilibrium pathways governing piperidine HCl solubility and precipitation mechanisms.

Workflow Start Precipitation Observed in Aqueous Media CheckPH Measure Solution pH Start->CheckPH IsHighPH Is pH > 7.0? CheckPH->IsHighPH Acidify Acidify to pH 4.0 - 6.0 (e.g., Citrate/Acetate Buffer) IsHighPH->Acidify Yes (Free Base Precipitating) CheckCl Check Chloride Ion Concentration IsHighPH->CheckCl No (Salt Precipitating) IsHighCl Is [Cl-] > 0.1 M? (e.g., Normal Saline) CheckCl->IsHighCl SwitchBuffer Switch to Non-Chloride Buffer (e.g., 5% Dextrose) IsHighCl->SwitchBuffer Yes (Common Ion Effect) AddCosolvent Add Co-solvents / Cyclodextrins (e.g., 10% HP-β-CD or 5% DMSO) IsHighCl->AddCosolvent No (Intrinsic Limit Reached)

Fig 2: Decision tree for troubleshooting and resolving basic amine salt precipitation.

Frequently Asked Questions (FAQs)

Q: Why did my compound precipitate immediately when I diluted my 10 mM DMSO stock into my biological assay buffer? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO. However, when introduced to an aqueous buffer (especially one at physiological pH 7.4), the solvent capacity drops instantly before the compound can disperse, causing rapid nucleation. Solution: Pre-dilute your DMSO stock into a transitional co-solvent (like PEG400) before adding it to the buffer, or ensure your assay buffer contains a surfactant (e.g., 0.01% Tween-20) to stabilize the supersaturated state.

Q: Can I just heat the solution to 37°C to dissolve the precipitate? A: Heating increases kinetic energy and temporarily increases solubility. However, this creates a metastable supersaturated solution. Once the solution cools slightly, or is injected into a subject, the compound will rapidly re-precipitate. You must alter the thermodynamic solubility using pH control, co-solvents, or cyclodextrins rather than relying on heat.

Q: The compound is a hydrochloride salt. Why is it unsafe to use Normal Saline (0.9% NaCl) for IV dosing? A: Normal Saline contains 154 mM of chloride ions. Because the compound is already a chloride salt, this massive excess of external chloride pushes the dissolution equilibrium backward (the Common-Ion Effect), forcing the solid API to crash out. Always use a non-chloride isotonic vehicle like 5% Dextrose (D5W) for basic amine hydrochlorides.

References

  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082." PubChem - NIH. Available at: [Link]

Troubleshooting low yield in 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical bottlenecks associated with the synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride .

This synthesis typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) between 3-chloro-6-methylpyridazine and a protected piperidinol, followed by acidic deprotection. Below, you will find the mechanistic workflow, a quantitative troubleshooting matrix, in-depth FAQs explaining the causality of common failures, and a self-validating experimental protocol.

Mechanistic Workflow

G A 1-Boc-piperidin-4-ol + NaH B Alkoxide Intermediate (Active Nucleophile) A->B Deprotonation (-H2) D SNAr Reaction (THF/DMF, 60-80°C) B->D C 3-Chloro-6-methylpyridazine (Electrophile) C->D E N-Boc Protected Ether (Intermediate) D->E Nucleophilic Substitution F Boc Deprotection (4M HCl in Dioxane) E->F Cleavage G Precipitation/Crystallization (Avoid Aqueous Workup) F->G Anhydrous Conditions H 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl (Target) G->H High Yield Recovery

Workflow and mechanistic pathway for the synthesis of the target pyridazine hydrochloride salt.

Quantitative Troubleshooting Matrix

Summarized below are the most common points of failure, their mechanistic root causes, and the expected impact on your yield.

Observation / SymptomMechanistic Root CauseQuantitative Yield ImpactCorrective Action
Incomplete SNAr conversion (<50%) Steric hindrance of secondary alcohol; weak nucleophilicity of neutral alcohol.-40% to -60%Use a strong base (NaH) to form a "naked" alkoxide; increase reaction temperature to 70–80 °C[1].
Major byproduct at M+1 = 111.1 Hydrolysis of 3-chloro-6-methylpyridazine to 6-methylpyridazin-3-ol.-20% to -50%Ensure strictly anhydrous conditions; validate solvent moisture (<50 ppm); use fresh NaH.
Low yield of final HCl salt (<20%) Product lost to the aqueous phase during workup due to extreme polarity.-70% to -90%Eliminate aqueous extraction entirely. Isolate via direct precipitation in MTBE or EtOAc.

In-Depth FAQs: Understanding the Causality of Yield Loss

Q1: Why is my SNAr etherification stalling at ~50% conversion despite using an excess of K₂CO₃ and prolonged heating? A1: Secondary alcohols like 1-Boc-piperidin-4-ol are sterically hindered and relatively weak nucleophiles. While K₂CO₃ might be sufficient for primary alcohols or highly activated fluorinated aromatics, 3-chloro-6-methylpyridazine requires a more potent nucleophile to drive the reaction forward[1]. Causality: Nucleophilic aromatic substitution (SNAr) relies on the formation of a negatively charged Meisenheimer complex[2]. To accelerate the rate-determining nucleophilic addition step, you must completely deprotonate the alcohol. Switching to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (THF or DMF) ensures the formation of a highly reactive, "naked" alkoxide prior to the introduction of the electrophile[1].

Q2: I am observing a significant byproduct in my LC-MS with an m/z corresponding to 6-methylpyridazin-3-ol. How is this forming? A2: This is a classic symptom of moisture contamination in your SNAr step. Causality: If water is present in your solvent or hygroscopic reagents, NaH will rapidly react with it to form Sodium Hydroxide (NaOH). Hydroxide is a small, highly reactive nucleophile that will easily outcompete your bulky secondary piperidinol alkoxide. The hydroxide attacks the chloropyridazine, hydrolyzing it into the corresponding pyridazinol. Self-Validation: Run a Karl Fischer titration on your solvents prior to the reaction (moisture must be <50 ppm) and ensure your NaH dispersion is fresh and stored under an inert atmosphere.

Q3: The Boc deprotection shows 100% conversion by LC-MS, but after basifying and extracting with DCM, my isolated yield is abysmal (<20%). Where is my product? A3: Your product is currently sitting in your aqueous waste container. Causality: 3-Methyl-6-(piperidin-4-yloxy)pyridazine contains two highly basic centers: the piperidine nitrogen (pKa ~10) and the pyridazine ring. Even when basified, the molecule is exceptionally polar and water-soluble. In an aqueous environment, it remains highly solvated, making extraction into organic solvents like DCM or EtOAc nearly impossible. Solution: Abandon the aqueous workup entirely. The most robust method for isolating highly polar amines is the direct precipitation of the hydrochloride salt under anhydrous conditions.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: SNAr Etherification (Synthesis of N-Boc Intermediate)
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Alkoxide Generation: Dissolve 1-Boc-piperidin-4-ol (1.2 eq, 24.0 mmol) in anhydrous THF (50 mL). Cool to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 30.0 mmol) in portions.

  • Validation Check: Remove the ice bath and stir at room temperature for 30-45 minutes. Self-validation: The reaction is ready for the electrophile only when hydrogen gas bubbling has completely ceased, visually confirming 100% alkoxide formation.

  • Electrophile Addition: Add 3-chloro-6-methylpyridazine (1.0 eq, 20.0 mmol)[3] dissolved in 10 mL anhydrous THF dropwise to the alkoxide solution.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl (20 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure N-Boc intermediate.

Step 2: Boc Deprotection & Anhydrous Salt Isolation
  • Dissolution: Dissolve the purified N-Boc intermediate (10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (10.0 eq, 25 mL) dropwise at room temperature.

  • Monitoring: Stir for 2-4 hours. A white precipitate may begin to form directly in the flask. Monitor by LC-MS until the starting material mass is completely consumed.

  • Anhydrous Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess HCl. Do not add water or attempt an aqueous extraction.

  • Trituration: Suspend the resulting crude, sticky solid in Methyl tert-butyl ether (MTBE) (30 mL). Stir vigorously for 30 minutes until the material transitions into a fine, free-flowing white powder.

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold MTBE (10 mL), and dry under high vacuum at 40 °C for 12 hours to afford the target 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in high yield.

References

  • WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS Source: Google Patents URL
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic, amine-containing active pharmaceutical ingredients (APIs).

Here, we address the persistent issue of HPLC peak tailing for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride , providing root-cause causality, self-validating diagnostic protocols, and field-proven remediation strategies.

Mechanistic Root Cause Analysis: The "Why" Behind the Tail

To solve peak tailing, we must first understand the physicochemical properties of the analyte and the stationary phase.

The Analyte: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride contains a piperidine ring, which is a secondary amine. Secondary amines are highly basic, with a typical pKa​ of approximately 10.4. In standard reversed-phase HPLC mobile phases (pH 2.0 – 8.0), this piperidine moiety is fully protonated, carrying a strong positive charge.

The Stationary Phase: Standard C18 columns are built on a silica backbone. Due to steric hindrance during the manufacturing (bonding) process, not all surface silanol groups (Si-OH) are functionalized. These residual silanols are acidic, with a pKa​ ranging from 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols deprotonate into negatively charged silanolate ions (Si-O⁻)[1].

The Causality (Ion-Exchange Interaction): The fundamental cause of peak tailing for this compound is a secondary electrostatic interaction. While the primary retention mechanism is hydrophobic (between the analyte and the C18 chains), a secondary, kinetically slower ion-exchange interaction occurs between the positively charged piperidine amine and the negatively charged surface silanolates[2]. Because this secondary interaction takes longer to desorb, the molecules elute at varying rates, dragging out the back half of the chromatographic peak and resulting in a high USP Tailing Factor ( Tf​ )[1].

Mechanism Piperidine Piperidine Moiety (Secondary Amine) pKa ~10.4 Protonation Protonated State (Positively Charged) at pH 2-8 Piperidine->Protonation Interaction Strong Ion-Exchange Interaction -> Peak Tailing Protonation->Interaction Electrostatic Attraction Silanol Residual Silanol (Si-OH) on Silica pKa ~3.5-4.5 Deprotonation Deprotonated State (Negatively Charged) at pH > 4 Silanol->Deprotonation Deprotonation->Interaction Electrostatic Attraction

Caption: Electrostatic mechanism driving secondary interactions and peak tailing.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering mobile phases, you must validate whether the tailing is chemical (analyte-specific) or physical (column/system degradation). A change in peak shape is one of the first signs of column failure, but sudden tailing of only basic compounds points to secondary interactions[3].

Self-Validating Protocol: The Neutral Probe Test

This protocol acts as a self-validating system to isolate the root cause.

  • Prepare a Resolution Mix: Spike your 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride sample with a neutral, non-ionizable marker (e.g., Toluene or Uracil).

  • Inject & Monitor: Inject 5 µL of the mixture under your current gradient/isocratic conditions.

  • Calculate Tf​ : Measure the USP Tailing Factor for both peaks at 5% peak height.

  • Evaluate Causality:

    • If both the neutral probe and the API tail ( Tf​>1.5 ): The issue is physical (e.g., blocked inlet frit, column void, or extra-column dead volume).

    • If the neutral probe is symmetric ( Tf​≤1.2 ) but the API tails ( Tf​>1.5 ): The issue is chemical, confirming silanol interactions[3].

Diagnostic_Workflow Start Observe Peak Tailing (Tf > 1.5) TestNeutral Inject Neutral Probe (e.g., Toluene) Start->TestNeutral CheckTf Does Neutral Probe Tail? TestNeutral->CheckTf Physical Physical Issue: Check Frit, Void, or Connections CheckTf->Physical  Yes (All peaks tail) Chemical Chemical Issue: Secondary Interactions CheckTf->Chemical  No (Only API tails) Action1 Lower pH < 3.0 (Protonate Silanols) Chemical->Action1 Action2 Use End-capped / CSH Column Chemical->Action2 Action3 Add Silanol Blocker (e.g., TEA, TFA) Chemical->Action3

Caption: Diagnostic decision tree for isolating physical vs. chemical peak tailing.

Step-by-Step Remediation Methodologies

If the Neutral Probe Test confirms chemical tailing, implement one of the following validated protocols.

Protocol A: Mobile Phase pH Suppression (Recommended for LC-UV)

Lowering the pH below 3.0 protonates the acidic silanol groups, returning them to their neutral (Si-OH) state, thereby eliminating the electrostatic attraction[1][2].

  • Prepare the aqueous mobile phase (e.g., 10 mM Ammonium Formate or Phosphate buffer).

  • Submerge a calibrated pH probe into the solution.

  • Gradually add Formic Acid (or Phosphoric acid if UV cutoff allows) dropwise while stirring.

  • Stop when the pH stabilizes at 2.5 .

  • Filter the buffer through a 0.2 µm membrane.

  • Equilibrate the column with at least 15 column volumes of the new mobile phase before injecting the sample.

Protocol B: Ion-Pairing & Silanol Blocking (Recommended for LC-MS)

If low pH alone is insufficient, adding an ion-pairing reagent or a competing base will mask the active sites. Trifluoroacetic acid (TFA) is highly effective for basic peptides and amines.

  • Formulate Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Formulate Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Mechanistic action: The highly electronegative trifluoroacetate anion pairs with the positively charged piperidine, creating a neutral hydrophobic complex that interacts cleanly with the C18 phase, yielding sharp peaks.

  • Note: TFA can cause ion suppression in mass spectrometry. For LC-MS applications, substitute with 0.1% Formic Acid or use a highly end-capped column.

Protocol C: Upgrading the Stationary Phase

Endcapping minimizes the number of free silanols and potential peak tailing interactions[4]. If modifying the mobile phase is restricted by your analytical method, change the column chemistry.

  • Select a column with Type B high-purity silica (which has lower trace metal content and less acidic silanols)[1].

  • Ensure the column is fully end-capped or utilizes a Charged Surface Hybrid (CSH) / polar-embedded technology. These columns are specifically designed to repel basic analytes from the silica surface.

  • Install the column and run a system suitability test to verify Tf​≤1.2 .

Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic interventions on the peak shape of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Intervention StrategyMechanistic ActionExpected USP Tailing Factor ( Tf​ )LC-MS Compatibility
Standard C18, pH 7.0 Strong ion-exchange (Silanols ionized)> 2.0 (Severe Tailing)Yes
Standard C18, pH 2.5 Silanol protonation (Neutralized)1.3 - 1.5 (Slight Tailing)Yes
C18 + 0.1% TFA (pH ~2) Ion-pairing & Silanol suppression1.0 - 1.1 (Symmetric)Yes (Signal suppression likely)
C18 + 10 mM TEA (pH 7.0) Competitive silanol blocking1.1 - 1.2 (Symmetric)No (Contaminates MS source)
End-capped / CSH Column Reduced active surface sites1.0 - 1.1 (Ideal)Yes

Frequently Asked Questions (FAQs)

Q: I added Triethylamine (TEA) to block silanols, but my peak is still tailing. Why? A: TEA is a competitive amine that binds to silanols before your API can. However, if your column is heavily degraded or has high trace-metal contamination, TEA cannot block metal-chelating sites. Furthermore, if your mobile phase pH is not strictly controlled, the TEA might not be fully ionized. Switch to a high-purity Type B silica column[1].

Q: Can I just increase the buffer concentration to fix the tailing? A: Yes, increasing the buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase. This creates a "shielding" effect that dampens the electrostatic interactions between the piperidine ring and the silanols[2]. However, concentrations above 20-30 mM risk precipitation in high organic mobile phases (especially with Acetonitrile), which can destroy pump seals.

Q: How does column temperature affect the tailing of this compound? A: Increasing the column temperature (e.g., from 25°C to 45°C) improves the mass transfer kinetics between the mobile and stationary phases. Faster desorption kinetics can noticeably sharpen the trailing edge of the peak. Always ensure your API is thermally stable before increasing the temperature.

Q: I need to transfer this method to LC-MS, but I can't use TFA or TEA. What is the best approach? A: Rely entirely on stationary phase chemistry rather than mobile phase additives. Use a superficially porous (core-shell) column with a positively charged surface phase or a highly end-capped Type B silica column[1][4]. Use a volatile, MS-friendly buffer like 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

References

  • Jones, K. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at:[Link]

  • LCGC Editors. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at:[Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. Waters Education Primers. Available at:[Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at:[Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Library. Available at:[Link]

Sources

Optimizing long-term storage conditions for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To truly optimize the long-term stability of this building block, you must understand the chemical causality behind its degradation. This document synthesizes mechanistic insights with field-proven, self-validating protocols to ensure the integrity of your compound from the moment it arrives until your final assay.

Part 1: Mechanistic Vulnerabilities (The "Why")

To establish effective storage conditions, we must first analyze the structural liabilities of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride:

  • Hygroscopicity of the Secondary Amine Hydrochloride: The protonated piperidine nitrogen forms a hydrochloride salt, which significantly enhances aqueous solubility but renders the solid highly hygroscopic[1]. Atmospheric moisture readily interacts with the salt via ion-dipole interactions, leading to deliquescence (the process where a solid absorbs so much moisture it dissolves into an aqueous solution)[2].

  • Photochemical Sensitivity of the Pyridazine Core: Heteroaromatic systems like the pyridazine ring are susceptible to photo-induced excitation. Prolonged exposure to UV/Visible light can trigger oxidative ring-opening or the formation of colored degradation byproducts[3].

  • Oxidative Cleavage of the Ether Linkage: The C-O-C bond connecting the piperidine and pyridazine rings is a potential site for peroxide formation and subsequent cleavage when exposed to atmospheric oxygen, especially in the presence of trace transition metals or light.

Part 2: Troubleshooting Guide & FAQs

Q: My powder has transformed from a free-flowing solid to a sticky, clumpy mass. Is it ruined? A: This is a classic symptom of deliquescence caused by moisture absorption[2]. The absorbed water acts as a plasticizer and a reaction medium, accelerating hydrolysis. Action: Do not use this batch for quantitative assays, as the active concentration is now unknown. For qualitative synthetic work, you may attempt to dry it in a vacuum oven at 40°C overnight, but you must verify its structural integrity via 1H-NMR before proceeding.

Q: The compound solution turned slightly yellow after a week in the refrigerator. What happened? A: Color changes typically indicate photodegradation or oxidation of the pyridazine ring[3]. Hydrazine and pyridazine derivatives can form highly conjugated, colored byproducts when exposed to light and dissolved oxygen over time[3]. Action: Discard the solution. Degradants can introduce reactive species into your experiment. Always prepare fresh working solutions and store them in amber vials.

Q: How should I handle the compound during daily benchwork to prevent degradation? A: The most common handling error is opening a cold vial straight from the -20°C freezer. This causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder[1]. Action: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes before opening.

Q: Can I store this compound in an aqueous stock solution for long-term use? A: It is highly discouraged. While the hydrochloride salt ensures excellent aqueous solubility, prolonged storage in water accelerates the hydrolytic cleavage of the ether bond. Store the compound as a dry powder and only reconstitute immediately prior to use.

Part 3: Quantitative Storage Guidelines

To maximize shelf life, adhere to the following empirical storage parameters.

Storage DurationTemperatureAtmosphereLight ExposurePhysical StateExpected Shelf Life
Short-Term (Working) 2°C to 8°CDesiccated (Air)Dark (Amber Vial)Dry Powder< 1 Month
Long-Term (Archival) -20°CInert (Argon/N2)Dark (Amber Vial)Dry Powder24 - 36 Months
Solution (In-Use) 4°CAmbientDark (Amber/Foil)Aqueous/DMSO< 12 Hours

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and cumulative moisture exposure, the bulk material must be aliquoted into single-use vials upon receipt. This protocol is designed as a self-validating system to ensure environmental controls are functioning.

Step 1: Thermal Equilibration Transfer the bulk vial from cold storage (-20°C) directly into a vacuum desiccator containing fresh desiccant (e.g., indicating silica gel). Allow it to sit for 60 minutes. Validation Check: Touch the exterior of the vial with a gloved hand. It must be completely at room temperature. If it feels cool, wait an additional 30 minutes.

Step 2: Inert Atmosphere Preparation Transfer the unopened, equilibrated vial into a glove box purged with Argon or dry Nitrogen. Validation Check: Place a pre-weighed, empty open vial in the glove box for 15 minutes, then re-weigh it. A mass increase of >0.1 mg indicates unacceptable moisture levels in your inert environment. Do not proceed until the atmosphere is corrected.

Step 3: Aliquoting Using an anti-static weighing spatula, rapidly distribute the bulk powder into pre-dried, amber glass vials (e.g., 2 mL HPLC vials).

Step 4: Sealing under Inert Gas Ensure the headspace of each amber vial is filled with Argon (Argon is heavier than air and Nitrogen, providing a better protective blanket). Cap tightly with PTFE-lined septa closures. Wrap the junction between the cap and the vial with Parafilm to create a secondary moisture barrier.

Step 5: Archival Storage Transfer the sealed aliquots immediately to a dark, -20°C freezer[3].

Part 5: Mechanistic Degradation & Mitigation Workflow

The following diagram maps the specific environmental stressors to the molecule's chemical vulnerabilities, illustrating how our recommended storage conditions disrupt the degradation pathways.

G cluster_triggers Environmental Stressors cluster_molecule 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl Moisture Moisture (H2O) Piperidine Piperidine HCl Salt Moisture->Piperidine Absorbs Light UV/Vis Light Pyridazine Pyridazine Ring Light->Pyridazine Excites Oxygen Oxygen (O2) Ether Ether Linkage Oxygen->Ether Attacks Deliquescence Deliquescence & Hydrolysis Piperidine->Deliquescence Photodegradation Photodegradation Pyridazine->Photodegradation Oxidation Oxidative Cleavage Ether->Oxidation Desiccation Desiccator (Argon) Deliquescence->Desiccation Mitigated by AmberVial Amber Vials Photodegradation->AmberVial Mitigated by ColdStorage -20°C Storage Oxidation->ColdStorage Mitigated by

Figure 1: Mechanistic pathways of degradation and corresponding preventative storage strategies.

Part 6: References

  • Diethylamine Hydrochloride (DEAHCL) - China Amines China Amines[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH)[Link]

Sources

Technical Support Center: Addressing Off-Target Cytotoxicity Issues with Compound X (3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride)

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Researchers: The following technical guidance is provided for a hypothetical novel kinase inhibitor, herein referred to as "Compound X," with the chemical name 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. This guide is intended to offer a framework for addressing common off-target cytotoxicity issues based on established principles in drug discovery and cell biology.

I. Troubleshooting Guide

This section addresses specific experimental issues that may arise when working with Compound X.

Problem: Unexpectedly High Cytotoxicity in Control Cell Lines

Question: "I'm observing significant cell death in my non-target or control cell lines at concentrations where I expect to see minimal effects based on the IC50 of my target kinase. How can I determine if this is due to off-target effects?"

Answer:

This is a common challenge in preclinical drug development. The observed cytotoxicity could stem from several factors, including inhibition of kinases essential for cell survival, off-target effects on other protein families, or general chemical toxicity. A systematic approach is necessary to de-risk your findings.

Recommended Workflow:

  • Confirm On-Target Potency: First, ensure that your on-target IC50 values are reproducible. Variations in assay conditions can significantly impact these values.[1][2]

  • Comprehensive Kinase Profiling: Screen Compound X against a broad panel of kinases. This will provide a selectivity profile and identify potential off-target kinases that may be responsible for the observed cytotoxicity.[3]

  • Orthogonal Cytotoxicity Assays: It is crucial to use multiple methods to assess cell viability and cytotoxicity.[4][5] Different assays measure different cellular parameters, and relying on a single method can be misleading.

    • Metabolic Assays (e.g., MTT, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with cell viability.[6][7]

    • Membrane Integrity Assays (e.g., Trypan Blue Exclusion, LDH Release): These assays quantify cell death by measuring the integrity of the cell membrane.[5][8][9]

  • Apoptosis vs. Necrosis Determination: Understanding the mechanism of cell death can provide clues about the underlying cause of cytotoxicity.

    • Caspase Activation Assays: Measure the activity of caspases (e.g., Caspase-3/7, -8, -9), which are key mediators of apoptosis.[10][11][12][13]

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[10]

    • Flow Cytometry: Can be used to simultaneously measure multiple parameters of cell death, providing a more detailed picture of the cellular response.[11]

Workflow for Investigating Unexpected Cytotoxicity:

Caption: Troubleshooting discrepancies between biochemical and cellular assays.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between IC50, Ki, and Kd, and how should I interpret these values for Compound X?

A1: These are all measures of a compound's potency or binding affinity, but they are not interchangeable. [14]

  • IC50 (Half-maximal inhibitory concentration): This is a functional measure that indicates the concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity) by 50%. It is highly dependent on the specific assay conditions, such as substrate and enzyme concentrations. [14]* Ki (Inhibition constant): This represents the binding affinity of an inhibitor to an enzyme. Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the assay conditions. [15]For competitive inhibitors, the Ki is typically lower than the IC50. [15]* Kd (Dissociation constant): This is a measure of the equilibrium between the inhibitor-target complex and the dissociated components. A lower Kd indicates a tighter binding affinity. [14] In practice: Use IC50 values for initial screening and ranking of compounds under standardized assay conditions. [16]For a more fundamental understanding of inhibitor potency and for comparing compounds across different studies, it is preferable to determine the Ki. [1][15] Q2: How can I design an experiment to differentiate between on-target and off-target cytotoxicity?

A2: This is a critical experiment for validating your compound's mechanism of action.

Experimental Design:

  • Generate a Resistant Mutant: If possible, introduce a mutation in the target kinase that is known or predicted to confer resistance to Compound X without affecting the kinase's normal function.

  • Compare Cytotoxicity: Treat both the wild-type cells and the resistant mutant cells with a range of concentrations of Compound X.

  • Analyze the Results:

    • On-Target Toxicity: If the cytotoxicity is primarily on-target, the wild-type cells will show a dose-dependent decrease in viability, while the resistant mutant cells will be significantly less sensitive to the compound.

    • Off-Target Toxicity: If the cytotoxicity is due to off-target effects, both the wild-type and the resistant mutant cells will exhibit similar levels of cell death.

Visualizing On-Target vs. Off-Target Effects:

Caption: Differentiating on-target from off-target cytotoxicity.

Q3: What are the essential controls to include in my cytotoxicity assays?

A3: Proper controls are essential for the reliability and reproducibility of your data. [17][18][19]

  • Untreated Cells: This serves as your negative control and represents 100% cell viability.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This controls for any effects of the solvent on cell viability.

  • Positive Control: Use a well-characterized cytotoxic compound (e.g., staurosporine) to ensure that your assay is capable of detecting cell death.

  • Media Blank: Include wells with only cell culture media to measure the background signal. [20]* No-Cell Control: For some assays, it's useful to have a well with all reagents except the cells to check for any background signal from the reagents themselves.

III. Quantitative Data Summary

The following is a hypothetical kinase selectivity profile for Compound X. This type of data is crucial for understanding the compound's off-target profile.

Kinase IC50 (nM) Fold Selectivity vs. Target Kinase
Target Kinase A 10 1
Kinase B15015
Kinase C80080
Kinase D>10,000>1000
Kinase E252.5
Kinase F>10,000>1000

Data is for illustrative purposes only.

IV. References

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Apoptotic Caspase Activation and Activity. Retrieved from [Link]

  • PubMed. (2008, March 15). Apoptosis-associated caspase activation assays. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Retrieved from [Link]

  • PMC. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • Longdom. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2023, December 31). What can I do to solve my cell death problem?. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay. Retrieved from [Link]

  • Nature. (n.d.). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Retrieved from [Link]

  • PMC. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Eriodictyol in Cancer Therapy: Reviewing Mechanistic Insights and Translational Opportunities. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-4-(piperidin-4-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-5-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PMC. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • Semantic Scholar. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Retrieved from [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

Sources

Reducing synthetic impurities in 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride . This compound is a highly valuable piperidine-pyridazine building block used in the development of targeted therapeutics.

Because the synthesis relies on a base-catalyzed Nucleophilic Aromatic Substitution (SNAr) followed by an acid-mediated protecting group cleavage, batches are highly susceptible to moisture-driven side reactions, genotoxic starting material carryover, and cation-trapping impurities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity batch yields.

Synthetic Workflow & Impurity Branch Points

The diagram below illustrates the standard two-step synthetic route and the critical junctions where major synthetic impurities originate.

Workflow SM Starting Materials: 3-Chloro-6-methylpyridazine + N-Boc-4-hydroxypiperidine SNAr Step 1: SNAr Reaction (Base, Anhydrous Solvent) SM->SNAr Int Intermediate: N-Boc Protected Ether SNAr->Int Main Pathway ImpA Impurity A: 6-Methylpyridazin-3-ol (Hydrolysis) SNAr->ImpA + H2O (Side Reaction) Deprot Step 2: Boc Deprotection (HCl in 1,4-Dioxane) Int->Deprot Final Final API Intermediate: 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl Deprot->Final - CO2, - Isobutylene ImpB Impurity B: t-Butyl Adducts (Trapped Cations) Deprot->ImpB Incomplete Venting

Synthetic workflow and impurity branch points for 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl.

Troubleshooting Guides & FAQs

Q1: We are detecting trace levels of unreacted 3-chloro-6-methylpyridazine in our final salt. Why is this a critical issue, and how do we eliminate it? Causality: 3-chloro-6-methylpyridazine is an electrophilic heteroaromatic halide. Because it can react with DNA bases, it is classified as a Potential Mutagenic Impurity (PMI). Under [1], PMIs must be strictly controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 μ g/day . Carryover usually occurs due to poor stoichiometry or incomplete SNAr conversion. Solution: Do not attempt to purge this impurity after the final hydrochloride salt is formed; both the product and the impurity are highly polar at that stage. Instead, purge it at the intermediate stage. Use a 1.05x molar excess of N-Boc-4-hydroxypiperidine. After the SNAr reaction, wash the organic phase (e.g., ethyl acetate) extensively with water to remove the base, then perform a selective crystallization of the N-Boc intermediate from heptane. The unreacted chloropyridazine will remain in the non-polar mother liquor.

Q2: HPLC analysis of Step 1 shows a massive peak corresponding to 6-methylpyridazin-3-ol (Impurity A). What causes this degradation? Causality: The electron-deficient nature of the pyridazine ring makes it an excellent substrate for [2]. However, this also means it is highly susceptible to hydrolysis. If any moisture is present in your solvent (e.g., DMF or THF) or if your base (e.g., Potassium tert-butoxide) has absorbed atmospheric water, hydroxide ions will outcompete your bulky piperidinol, attacking the C-Cl bond to form the stable 6-methylpyridazin-3-ol byproduct. Solution: Implement a self-validating moisture control system. Before adding the base, perform a Karl Fischer (KF) titration on the reaction solvent. The reaction must be aborted or re-dried if KF > 0.05%. Always use freshly opened, anhydrous solvents and store bases in a desiccator under argon.

Q3: During the Boc deprotection step, our reaction mixture turns dark yellow, and LC-MS shows +56 Da mass adducts. What is happening? Causality: The [3] mechanism relies on the protonation of the carbamate, followed by the loss of a tert-butyl cation. Ideally, this cation deprotonates to form isobutylene gas and CO2. If the reaction is run in a closed system, or if the gas cannot escape rapidly, the highly reactive tert-butyl cation acts as an electrophile, alkylating the newly freed piperidine nitrogen or the pyridazine ring (yielding the +56 Da adducts). The yellow discoloration is caused by the polymerization of trapped isobutylene into oligomers. Solution: Never run this deprotection in a sealed vessel. Ensure vigorous stirring and open venting (through a bubbler) to drive off CO2 and isobutylene. If adducts persist, add 2 equivalents of a cation scavenger, such as anisole or thioanisole, to the dioxane mixture before adding HCl.

Step-by-Step Validated Methodologies
Protocol A: Anhydrous SNAr Etherification

This protocol is designed to self-validate complete conversion while preventing hydrolysis.

  • Preparation: Charge a flame-dried flask with N-Boc-4-hydroxypiperidine (1.05 eq) and anhydrous THF (10 volumes).

  • Validation Check 1: Perform KF titration on the mixture. Proceed only if moisture is < 0.05%.

  • Deprotonation: Cool the solution to 0°C under nitrogen. Add Potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 minutes to form the alkoxide.

  • Coupling: Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous THF (2 volumes) and add dropwise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Check 2: Sample for HPLC. The system is self-validating for completion when the peak for 3-chloro-6-methylpyridazine is < 0.5% Area.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Wash the organic layer 3x with brine to remove residual base and polar byproducts. Concentrate and crystallize the N-Boc intermediate from Heptane/EtOAc (9:1).

Protocol B: Controlled Boc Deprotection & Salt Isolation

This protocol ensures complete cleavage without cation-trapping, yielding a flowable powder.

  • Setup: Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 volumes) in a flask equipped with a gas bubbler.

  • Scavenging: Add Anisole (2.0 eq) to act as a tert-butyl cation scavenger.

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (5.0 eq). Maintain the temperature at 20–25°C using a water bath (the reaction is mildly exothermic).

  • Validation Check 3: Observe the bubbler. Vigorous gas evolution (CO2 and isobutylene) will occur. Monitor via LC-MS until the N-Boc intermediate mass (M+H) completely disappears.

  • Isolation: The hydrochloride salt will begin to precipitate. Once the reaction is complete (typically 2 hours), add anhydrous Diethyl Ether (10 volumes) and stir vigorously for 1 hour to fully crash out the salt and remove trapped dioxane.

  • Filtration: Filter the precipitate under a blanket of nitrogen (the salt is hygroscopic). Wash the filter cake with cold anhydrous ether. Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Impurity Control Data

The following table summarizes the critical impurities, their analytical detection methods, and the strict control limits required for pharmaceutical intermediate release.

Impurity NameOrigin / CausalityAnalytical DetectionControl Limit (ICH / Quality)Mitigation Strategy
3-Chloro-6-methylpyridazine Unreacted Starting MaterialHPLC-UV (254 nm) / GC-MS< 10 ppm (ICH M7 Mutagenic Limit)1.05x excess piperidinol; Heptane crystallization of intermediate.
6-Methylpyridazin-3-ol Hydrolysis of Starting MaterialLC-MS (M+H: 111.1)< 0.15% Area (Standard)Strict KF moisture control (<0.05%); Anhydrous solvents.
N-tert-Butyl Adducts Trapped cations during deprotectionLC-MS (+56 Da mass shift)< 0.10% AreaOpen venting; Addition of Anisole as a cation scavenger.
Residual 1,4-Dioxane Deprotection SolventGC-FID (Headspace)< 380 ppm (ICH Q3C Class 2)Vigorous trituration with Diethyl Ether; Vacuum drying at 40°C.
References
  • European Medicines Agency (EMA) / ICH. "ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." Europa.eu. Available at:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at: [Link]

Validation & Comparative

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride vs other pyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride as a Privileged Scaffold in Drug Discovery

As drug discovery programs increasingly target complex central nervous system (CNS) and oncology indications, the selection of optimal chemical building blocks is paramount. Highly lipophilic scaffolds, such as traditional phenyl rings, often introduce severe liabilities, including poor aqueous solubility and off-target cardiotoxicity (e.g., hERG channel inhibition).

This guide provides an objective, data-driven comparison of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride against alternative derivatives. By analyzing its physicochemical properties and structural causality, we demonstrate why this specific intermediate is highly valued as a "privileged scaffold" for modern therapeutic design.

Structural Rationale & Physicochemical Profiling

The architectural advantage of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride lies in the synergistic combination of its three core components: the pyridazine ring, the piperidin-4-yloxy linker, and the hydrochloride salt formulation.

Unlike the ubiquitous phenyl ring, the pyridazine heterocycle is characterized by weak basicity, a remarkably high dipole moment (~4.2 D), and robust dual hydrogen-bonding capacity[1]. This high dipole moment significantly lowers the overall lipophilicity (cLogP) of the molecule without reducing its molecular footprint. In drug design, minimizing lipophilicity while maintaining target engagement is a primary strategy for reducing interactions with the cardiac hERG potassium channel[1].

Furthermore, the integration of a piperidin-4-yloxy moiety provides a flexible, basic amine vector. This structural motif has been successfully utilized in developing potent STING agonists and histamine H3 receptor inverse agonists, demonstrating excellent pharmacokinetic properties and oral bioavailability[2][3]. When formulated as a hydrochloride salt, the basic piperidine nitrogen becomes protonated, dramatically enhancing aqueous solubility and facilitating easier formulation for in vitro and in vivo screening.

ScaffoldRationale Target 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl Pyridazine Pyridazine Core (Dipole: 4.2 D) Target->Pyridazine Piperidine Piperidin-4-yloxy Linker Target->Piperidine Salt Hydrochloride Salt Formulation Target->Salt Benefit1 Decreased cLogP & Reduced hERG Binding Pyridazine->Benefit1 Benefit2 Enhanced Target Engagement via Basic Amine Piperidine->Benefit2 Benefit3 Optimized Aqueous Solubility Salt->Benefit3

Structural rationale of the pyridazine scaffold and its physicochemical benefits.

Comparative Performance Data

To objectively evaluate the performance of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, we benchmark it against a standard phenyl bioisostere and a halogenated pyridazine derivative. The data below illustrates the representative Structure-Property Relationship (SPR) trends inherent to these scaffolds.

Table 1: Comparative Physicochemical and ADMET Profiling

Scaffold / CompoundCore Dipole Moment (D)cLogPTPSA (Ų)hERG IC₅₀ (µM)*Aqueous Sol. (mg/mL, pH 7.4)
3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl ~4.20.847.5> 30.0> 15.0
4-(4-Methylphenoxy)piperidine HCl (Phenyl Analog)~0.42.521.34.22.1
3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl ~4.41.147.522.512.0

*Note: Higher hERG IC₅₀ values indicate a safer cardiovascular profile.

Analysis of Causality:

  • Target vs. Phenyl Analog: Replacing the phenyl ring with a pyridazine core increases the Topological Polar Surface Area (TPSA) from 21.3 Ų to 47.5 Ų and drastically reduces cLogP. This shift out of the "greasy" lipophilic space is the direct mechanistic cause for the >7-fold improvement in hERG safety margin[1].

  • Target vs. Chloro-Analog: While 3-chloro-pyridazine derivatives are excellent electrophiles for cross-coupling, the 3-methyl variant offers superior metabolic stability. Halogenated pyridazines can be susceptible to nucleophilic displacement by glutathione in vivo, whereas the methyl group provides steric shielding and is metabolically benign.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on rigorous, self-validating experimental workflows. Below are the standardized protocols used to generate comparative ADMET data.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Passive permeability is a critical metric for CNS-targeted compounds. We utilize a lipid-infused artificial membrane to isolate passive transcellular diffusion from active transport mechanisms (e.g., P-glycoprotein efflux).

  • Preparation: Dissolve the hydrochloride salts in 100% DMSO to create 10 mM stock solutions. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Assay Assembly: Add 300 µL of the donor solution to the bottom wells of a PAMPA plate. Coat the PVDF membrane filter of the top plate with 5 µL of a 1% lecithin/dodecane lipid mixture. Place the top plate over the bottom plate and add 200 µL of fresh PBS to the acceptor wells.

  • Incubation & Analysis: Incubate the sandwich at room temperature for 5 hours. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating Mechanism: Every assay plate must include Propranolol (highly permeable) and Atenolol (poorly permeable) as internal controls. If Atenolol exhibits high permeability, it indicates the lipid membrane has ruptured, and the plate data is automatically invalidated.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG Assay)

Because the pyridazine core is specifically chosen to mitigate cardiotoxicity[4], rigorous electrophysiological validation is required.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene (expressing hERG channels).

  • Voltage Protocol (Causality): Establish a whole-cell configuration. Apply a depolarizing pulse to +20 mV for 2 seconds. Rationale: This forces the hERG channels to open and rapidly inactivate. Follow immediately with a repolarizing step to -50 mV for 2 seconds. Rationale: This allows rapid recovery from inactivation into the open state before slow deactivation, producing the classic "tail current" which is the most sensitive parameter for measuring drug-induced block.

  • Compound Perfusion: Perfuse the 3-Methyl-pyridazine derivative at increasing concentrations (1 µM to 30 µM) and measure the reduction in tail current amplitude.

  • Self-Validating Mechanism: Conclude every recording by perfusing E-4031 (500 nM), a highly selective hERG blocker. Complete abolition of the tail current by E-4031 validates that the recorded current was exclusively hERG-mediated and confirms the cell's responsiveness.

ExperimentalWorkflow Prep Stock Prep (10 mM DMSO) PAMPA PAMPA Assay Permeability Prep->PAMPA hERG Patch-Clamp hERG Toxicity Prep->hERG Analysis LC-MS/MS & Electrophysiology PAMPA->Analysis hERG->Analysis Decision Lead Optimization Selection Analysis->Decision

Parallel ADMET workflow for evaluating permeability and cardiotoxicity.

Conclusion

For drug development professionals seeking to optimize lead compounds, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride offers a distinct advantage over traditional phenyl or halogenated heterocycles. By leveraging the high dipole moment of the pyridazine core and the basicity of the piperidine linker, this scaffold reliably reduces lipophilicity, improves aqueous solubility, and minimizes off-target hERG liabilities, making it a highly developable starting point for modern therapeutics.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry. acs.org.
  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity | Journal of Medicinal Chemistry. acs.org.

Sources

A Comparative Guide to Purity Validation of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride: The Authoritative Power of LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity and impurity profile of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. The molecule in focus, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, is a heterocyclic compound whose therapeutic potential is intrinsically linked to its chemical integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its purity validation, establishing why Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the gold standard. We will delve into the causality behind experimental choices, present a self-validating LC-MS protocol, and objectively compare its performance against orthogonal techniques like HPLC-UV, GC-MS, and qNMR, supported by experimental data.

The journey of a drug candidate from synthesis to clinical application is rigorously monitored, with regulatory bodies mandating strict control over impurities.[1] An impurity is not merely a benign passenger; it can be inactive, toxic, or possess its own pharmacological activity, potentially altering the therapeutic outcome and safety profile of the drug. Therefore, the choice of analytical methodology is not one of convenience but of scientific necessity.

While traditional methods like HPLC with UV detection offer quantitative robustness, they are often blind to impurities that lack a chromophore or co-elute with the main compound. Mass spectrometry, when hyphenated with liquid chromatography, transcends this limitation by adding a new dimension of analysis: mass-to-charge ratio (m/z).[1][2] This combination provides a unique capability for pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and the wealth of structural information it can provide, making it indispensable for modern drug development.[2][3]

The LC-MS Workflow: A Self-Validating System for Purity Determination

The power of LC-MS lies in its dual-verification nature. The liquid chromatography component separates the analyte from its impurities based on their physicochemical properties (e.g., polarity), while the mass spectrometer provides a highly specific and sensitive detection method, confirming the identity of each separated component by its mass. For a molecule like 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap system, is the method of choice, providing accurate mass measurements that are critical for identifying unknown impurities.[4]

Experimental Protocol: LC-HRMS Analysis

This protocol is designed to provide robust separation and sensitive detection of the main compound and potential process-related or degradation impurities.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in a 50:50 mixture of methanol and water to create a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (95% Mobile Phase A) to a final concentration of ~10 µg/mL for analysis. Rationale: Working at a lower concentration prevents detector saturation and ensures the system operates within its linear dynamic range.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: A C18 stationary phase provides excellent retention and separation for moderately polar heterocyclic compounds. The sub-2 µm particle size ensures high chromatographic efficiency and resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a mobile phase modifier, improving peak shape and promoting protonation of the analyte and impurities for efficient positive-mode electrospray ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Rationale: A gradient elution is crucial for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.

  • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The molecule contains multiple nitrogen atoms which are readily protonated, making ESI in positive mode a highly sensitive ionization technique for this class of compounds.

  • Scan Range: m/z 100 - 1000. Rationale: This range comfortably covers the expected mass of the parent compound and a wide array of potential lower and higher molecular weight impurities.

  • Data Acquisition: Full Scan with Data-Dependent MS/MS (dd-MS²). Rationale: Full scan mode detects all ions, providing a comprehensive impurity profile. The dd-MS² automatically triggers fragmentation of the most intense ions, yielding structural information crucial for the tentative identification of unknown impurities.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

LC-MS Purity Validation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample API Sample (1 mg/mL Stock) Dilution Dilute to 10 µg/mL Sample->Dilution Injection Inject 2 µL Dilution->Injection Column C18 Reversed-Phase Column Separation Injection->Column ESI ESI Source (Positive Ionization) Column->ESI HRMS HRMS Analyzer (Full Scan m/z 100-1000) ESI->HRMS ddMS2 Data-Dependent MS/MS (Fragmentation) HRMS->ddMS2 TIC Total Ion Chromatogram ddMS2->TIC Integration Peak Integration (% Area Calculation) TIC->Integration Mass_ID Accurate Mass Matching & Impurity ID TIC->Mass_ID Purity_Report Final Purity Report Integration->Purity_Report Mass_ID->Purity_Report

Caption: A typical workflow for purity validation using LC-MS.

Data Interpretation & Hypothetical Purity Profile

The purity of the sample is typically calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram. Accurate mass data is used to propose elemental compositions for both the main peak and any detected impurities.

  • Analyte: 3-Methyl-6-(piperidin-4-yloxy)pyridazine

  • Molecular Formula (Free Base): C₁₀H₁₅N₃O

  • Calculated Monoisotopic Mass [M]: 209.1215 Da

  • Expected m/z for [M+H]⁺: 210.1293 Da

Table 1: Hypothetical LC-MS Data for a Sample Batch

Peak IDRetention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Peak Area %Tentative Identification
12.8100.0761100.0766-5.00.08%4-Hydroxypiperidine (Starting Material)
24.5210.1290210.1293-1.499.75%Main Compound
34.9210.1295210.1293+0.90.12%Isomeric Impurity
46.2129.0553129.0556-2.30.05%3-Methyl-6-chloropyridazine (Starting Material)

Comparative Analysis: LC-MS vs. Orthogonal Techniques

An orthogonal method is an analytical technique that relies on a different scientific principle for measurement. Employing orthogonal methods provides a more comprehensive and trustworthy assessment of a sample's purity.

1. High-Performance Liquid Chromatography with UV-Vis/Diode Array Detection (HPLC-UV/DAD)

  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorbance of UV-Vis light.

  • Performance: HPLC-UV is a robust and highly reproducible technique for quantitating known compounds against a reference standard.[5][6] It is the workhorse of many QC labs. However, its primary limitation is its reliance on the chromophoric properties of the analyte and its impurities.

  • Shortcomings:

    • Identity Blindness: It cannot determine the molecular weight of an unknown peak. An impurity peak could be anything from a simple starting material to a complex dimer.

    • Co-elution Risk: If an impurity co-elutes with the main peak, it will not be detected unless it has a significantly different UV spectrum (which can be assessed by DAD).

    • Non-Chromophoric Impurities: Impurities that lack a UV-absorbing moiety will be completely invisible to the detector.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.[7]

  • Performance: Excellent for volatile impurities (e.g., residual solvents).

  • Shortcomings:

    • Non-Volatility: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a salt and possesses a high molecular weight and polarity, making it non-volatile. It would decompose under typical GC inlet temperatures.

    • Derivatization Required: To make it amenable to GC analysis, the compound would need to be derivatized. This adds complexity, time, and the risk of introducing artifacts or incomplete reactions, making it unsuitable as a primary purity method.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Principle: A primary analytical method that quantifies a substance by measuring the intensity of its NMR signal relative to a certified internal standard.

  • Performance: Highly accurate and precise for determining the absolute purity (assay) of the main compound without needing a reference standard of the API itself. It provides definitive structural information.

  • Shortcomings:

    • Low Sensitivity: qNMR is significantly less sensitive than LC-MS and is not suitable for detecting and quantifying trace-level impurities (typically below 0.1%).

    • Complexity: Requires specialized equipment and expertise. Signal overlap in complex impurity profiles can make quantification challenging.

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureLC-MS (HRMS)HPLC-UV/DADGC-MSqNMR
Primary Use Purity, Impurity ID, QuantificationQuantification, PurityVolatile ImpuritiesAbsolute Purity (Assay)
Sensitivity Very High (ppb-ppt)High (ppm)Very High (ppb-ppt)Low (wt %)
Specificity Very High (Mass & RT)Moderate (RT & UV)Very High (Mass & RT)Very High (Structure)
Impurity ID Excellent (Accurate Mass & MS/MS)Poor (Requires Standards)Excellent (for volatiles)Good (for major impurities)
Suitability for Analyte Excellent Good (for quantification)Poor (non-volatile)Good (for assay)

Conclusion

For the comprehensive purity validation of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, LC-MS, particularly when coupled with high-resolution mass spectrometry, is the unequivocally superior methodology. It provides a holistic view that no other single technique can match. While HPLC-UV remains a valuable tool for routine quality control and quantification against a known standard, it lacks the exploratory power to identify unknown and unexpected impurities.[8] LC-MS not only quantifies the known but also identifies the unknown, providing critical information that ensures the safety and quality of the drug substance.[1][2] By integrating separation science with high-mass-accuracy detection, it offers a self-validating system that delivers the highest degree of confidence, meeting the rigorous demands of modern pharmaceutical development.

References

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Li, Y., & Zhang, J. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • National Institute of Standards and Technology. (n.d.). 3-Methylpyridazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • El-Ghezal, L., et al. (2012).
  • Mol-Instincts. (2025). 3-methyl-6-piperidin-1-ylpyridazine.
  • Carrillo, L., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469.
  • Ghorab, M. M., et al. (2016). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Journal of Heterocyclic Chemistry, 53(5), 1531-1539.
  • El-Emary, T. I. (2007).
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. PubChem.
  • ChemicalBook. (n.d.). 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 17-22.
  • Chen, Y., et al. (2024). Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Analyst, 149(5), 1234-1242.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ChemicalBook. (n.d.). 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride.
  • Sakamoto, T., et al. (2023). Study on Quantitative Analysis of Elemental Impurities in Japanese Pharmacopoeia Pharmaceuticals Using X-Ray Fluorescence Analysis.
  • Khozirah, S., et al. (2025). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 30(23), 1-15.
  • MySkinRecipes. (n.d.). 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • MassBank. (2008). 4-METHYL-2-PIPERIDONE. MassBank.jp.
  • MassBank. (2023). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. MassBank.jp.

Sources

A Comparative Benchmarking Guide: Evaluating 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. The compound 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride presents a chemical scaffold that shares structural motifs with established classes of kinase inhibitors. Specifically, the pyridazine and piperidine ring systems are prevalent in molecules targeting serine/threonine kinases that are pivotal in cell cycle regulation and signal transduction.

Given the absence of extensive characterization in the public domain, this guide proposes a rigorous benchmarking strategy to elucidate the potential inhibitory activity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. Our analysis of its core structure suggests a plausible interaction with two high-value therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK-3β).

This document provides a comprehensive framework for the head-to-head comparison of this compound with well-characterized, standard inhibitors of CDK2 and GSK-3β. We will delve into the rationale for target selection, present detailed experimental protocols for both in vitro and cell-based assays, and offer a clear structure for data interpretation and comparison. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

Part 1: Benchmarking Against Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a critical regulator of the cell cycle, particularly during the G1/S phase transition. Its aberrant activity is a hallmark of numerous cancers, making it a well-established target for anticancer drug development. The structural components of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride suggest it may competitively bind to the ATP-binding pocket of CDK2.

Standard Inhibitors for CDK2 Benchmarking

To provide a meaningful comparison, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride should be benchmarked against a panel of standard CDK2 inhibitors with varying degrees of potency and selectivity.

Standard Inhibitor Reported IC50 for CDK2 Key Characteristics
Roscovitine (Seliciclib) ~0.7 µM[1][2]A purine analog that inhibits several CDKs, including CDK1, CDK2, and CDK5.[3]
Flavopiridol (Alvocidib) ~0.17 µM[4]A broad-spectrum CDK inhibitor that also targets CDK1, CDK4, and CDK9.[4]
Dinaciclib (SCH 727965) ~1 nMA potent and broad-spectrum CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Experimental Protocols for CDK2 Benchmarking
1. In Vitro CDK2 Kinase Assay (Luminescence-Based)

This assay quantitatively measures the inhibition of CDK2 activity by determining the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay system is a suitable platform for this purpose.[5][6]

cdk2_pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E Active_CDK2_E Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_E CDK2 CDK2 CDK2->Active_CDK2_E Rb Rb Active_CDK2_E->Rb Phosphorylates E2F E2F pRb p-Rb Genes S-Phase Genes E2F->Genes Activates Transcription Inhibitor 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (Test Compound) Inhibitor->CDK2 Inhibits kinase_workflow start Start: Reagent Preparation prepare_inhibitor Prepare Serial Dilutions of Test & Standard Inhibitors start->prepare_inhibitor prepare_enzyme Prepare CDK2/Cyclin A Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Substrate/ATP Mixture start->prepare_substrate plate_setup Add Inhibitors and Enzyme to 384-well Plate prepare_inhibitor->plate_setup prepare_enzyme->plate_setup initiate_reaction Initiate Reaction by Adding Substrate/ATP plate_setup->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 minutes stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent to Convert ADP to ATP & Generate Light incubate_stop->detect_signal incubate_detect Incubate at RT for 30 minutes detect_signal->incubate_detect read_plate Measure Luminescence with Plate Reader incubate_detect->read_plate analyze_data Analyze Data: Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro luminescence-based CDK2 kinase assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride and standard inhibitors in 100% DMSO.

    • Create a serial dilution of the inhibitors in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The final DMSO concentration in the assay should be ≤1%.

    • Prepare the CDK2/Cyclin A enzyme and substrate (e.g., a specific peptide substrate) in kinase assay buffer to the desired concentrations.

    • Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for CDK2.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.

    • Add 5 µL of the CDK2 enzyme/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well (final volume = 10 µL).

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Cellular Assay: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the test compound on cell cycle progression in a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 or U2OS). Inhibition of CDK2 is expected to cause an arrest in the G1 phase of the cell cycle. [7][8][9]

cell_cycle_workflow start Start: Cell Culture seed_cells Seed Cancer Cells in 6-well Plates start->seed_cells treat_cells Treat Cells with Test Compound & Controls for 24-48 hours seed_cells->treat_cells harvest_cells Harvest Cells by Trypsinization treat_cells->harvest_cells wash_cells Wash Cells with Ice-Cold PBS harvest_cells->wash_cells fix_cells Fix Cells in Ice-Cold 70% Ethanol wash_cells->fix_cells stain_cells Stain Cells with Propidium Iodide (PI) & RNase A Solution fix_cells->stain_cells acquire_data Acquire Data on a Flow Cytometer stain_cells->acquire_data analyze_data Analyze DNA Content Histograms to Quantify Cell Cycle Phases (G1, S, G2/M) acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a standard inhibitor (e.g., Roscovitine), and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control. An increase in the G1 population is indicative of CDK2 inhibition.

Part 2: Benchmarking Against Glycogen Synthase Kinase 3 Beta (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase that is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway. Its dysregulation is implicated in a range of diseases, from metabolic disorders to neurodegenerative diseases and cancer. The structural features of the test compound also suggest potential inhibitory activity against GSK-3β.

Standard Inhibitors for GSK-3β Benchmarking

A panel of well-characterized GSK-3β inhibitors should be used for comparative analysis.

Standard Inhibitor Reported IC50 for GSK-3β Key Characteristics
CHIR-99021 ~6.7 nM [10][11]A highly selective and potent ATP-competitive inhibitor of GSK-3α/β. [10]
Kenpaullone ~23 nMAn inhibitor of GSK-3β and several CDKs.
SB 216763 ~34.3 nM [10][12]A potent and selective, cell-permeable inhibitor of GSK-3α/β. [12]
Experimental Protocols for GSK-3β Benchmarking
1. In Vitro GSK-3β Kinase Assay (Luminescence-Based)

Similar to the CDK2 assay, this method quantitatively measures the inhibition of GSK-3β activity by detecting ADP formation. The ADP-Glo™ Kinase Assay is also well-suited for this purpose. [13][14][15]

gsk3b_pathway cluster_nucleus Nucleus Wnt_off Wnt OFF Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Wnt_off->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates GSK3B GSK-3β p_Beta_Catenin p-β-catenin Stable_Beta_Catenin Stable β-catenin Beta_Catenin->Stable_Beta_Catenin Degradation Proteasomal Degradation p_Beta_Catenin->Degradation Inhibitor 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (Test Compound) Inhibitor->GSK3B Inhibits Wnt_on Wnt ON Inactivated_Complex Inactivated Complex Wnt_on->Inactivated_Complex Inactivated_Complex->Beta_Catenin Inhibition of Phosphorylation Nucleus Nucleus Stable_Beta_Catenin->Nucleus TCF_LEF TCF/LEF Stable_Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3β.

The protocol for the in vitro GSK-3β kinase assay is analogous to the CDK2 assay described previously, with the following substitutions:

  • Enzyme: Recombinant human GSK-3β.

  • Substrate: A specific GSK-3β peptide substrate (e.g., a derivative of glycogen synthase).

  • ATP Concentration: At or near the Kₘ for GSK-3β.

The experimental workflow, plate setup, reaction conditions, and data analysis steps remain the same.

2. Cellular Assay: Western Blot for β-catenin

Inhibition of GSK-3β in cells prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation. This can be detected by Western blotting. [16][17][18]

western_blot_workflow start Start: Cell Culture & Treatment cell_lysis Lyse Cells and Quantify Protein Concentration start->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to a PVDF Membrane sds_page->transfer blocking Block Membrane to Prevent Non-specific Antibody Binding transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add ECL Substrate and Detect Chemiluminescence secondary_ab->detection analysis Analyze Band Intensities (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of β-catenin and GSK-3β phosphorylation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or SW480) to 70-80% confluency.

    • Treat the cells with various concentrations of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a standard GSK-3β inhibitor (e.g., CHIR-99021), and a vehicle control for a specified time (e.g., 6-24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total β-catenin, phospho-GSK-3β (Ser9, as a marker of GSK-3β inhibition), total GSK-3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target proteins to the loading control.

    • An increase in total β-catenin levels and an increase in phospho-GSK-3β (Ser9) would be indicative of on-target GSK-3β inhibition.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization and benchmarking of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. By systematically evaluating its inhibitory potential against two high-impact kinase targets, CDK2 and GSK-3β, and comparing its performance to established standard inhibitors, researchers can generate a comprehensive data package. This data will be crucial for determining the compound's potency, cellular activity, and potential as a lead candidate for further drug development efforts. The detailed protocols and logical workflows presented herein are designed to ensure data integrity and facilitate a clear, objective assessment of this novel chemical entity.

References

  • Bio-protocol. Western Blot Analysis on β-catenin, GSK-3β, and Tau Phosphorylation. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2014). Highlights of the Latest Advances in Research on CDK Inhibitors. Pharmaceuticals, 7(10), 996–1019. [Link]

  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., & Valius, M. (2015). Roscovitine in cancer and other diseases. Annals of translational medicine, 3(10), 135. [Link]

  • BPS Bioscience. GSK3β Kinase Assay Kit. [Link]

  • ResearchGate. IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. [Link]

  • ResearchGate. Western blot analysis of GSK-3β and GS phosphorylation and BAX, Bcl-2,... [Link]

  • Wu, G., & He, X. (2009). Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6. PLoS ONE, 4(3), e4926. [Link]

  • Auctores Publishing. Evaluation of cell cycle inhibitors by flow cytometry. [Link]

  • Li, Y., et al. (2013). GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway. PloS one, 8(5), e64536. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Frontiers. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. [Link]

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A Comparative Guide to the Kinase Selectivity Profile of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] Their central role in signal transduction pathways, however, presents a significant challenge: achieving inhibitor selectivity.[2][3][4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology that can complicate clinical development and compromise patient safety.[5] Therefore, early and comprehensive assessment of a compound's kinase selectivity is not merely a screening step but a foundational component of a successful drug development program.[2][5]

This guide provides an in-depth technical overview and comparative analysis of the kinase cross-reactivity profile for a novel investigational compound, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (hereafter referred to as "Compound X"). For the purpose of this guide, we will characterize Compound X as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[6][7][8][9]

We will objectively compare its performance against Staurosporine, a well-known, non-selective pan-kinase inhibitor,[10][11][12][13] to provide a clear benchmark for its selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and field-proven insights into the interpretation of kinase profiling data.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[1][4] This structural similarity is the primary reason that achieving selectivity is a formidable challenge for ATP-competitive inhibitors.[5] A lack of selectivity, often termed promiscuity, can lead to:

  • Increased Toxicity: Inhibition of kinases essential for normal physiological functions can cause significant adverse effects.[4][5]

  • Confounded Efficacy Data: It can be difficult to discern whether the observed therapeutic effect is due to the inhibition of the intended target or an off-target kinase.[5]

  • Failure in Clinical Trials: An insufficient selectivity profile is a major contributor to clinical trial failures.[4]

Therefore, generating a comprehensive kinase selectivity profile early in the discovery process is paramount for making informed decisions, mitigating risks, and guiding medicinal chemistry efforts to optimize lead compounds.[2][5]

Experimental Design and Rationale

To rigorously assess the selectivity of Compound X, a multi-faceted approach is required. The choices made in experimental design are critical for generating reliable and translatable data.

1. Kinase Panel Selection: A broad, commercially available kinase panel, such as the Promega ADP-Glo™ platform or the Reaction Biology Corporation HotSpotSM platform, is recommended. These panels offer wide coverage of the human kinome. For this study, a panel of 96 kinases representing all major families of the kinome was selected to provide a comprehensive overview of Compound X's selectivity.

2. Assay Technology Rationale: The ADP-Glo™ Kinase Assay was chosen for this study. This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[14][15]

  • Causality: The choice of this assay is based on its high sensitivity, broad applicability across diverse kinase families, and low susceptibility to compound interference.[14] Unlike radiometric assays,[16][17] it avoids the safety and disposal issues associated with radioisotopes. It directly measures enzymatic activity, providing a more functional readout than simple binding assays.[16]

3. ATP Concentration: The assay will be performed at an ATP concentration equal to the Km (Michaelis constant) for each individual kinase.

  • Causality: This is a critical parameter. Running the assay at the Km of ATP for each kinase provides a standardized and sensitive measure of ATP-competitive inhibitors. It allows for a more equitable comparison of inhibitor potency across different kinases, which can have widely varying affinities for ATP.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for profiling Compound X and Staurosporine against the 96-kinase panel.

Materials and Reagents:

  • Compound X and Staurosporine (10 mM stocks in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (panel of 96)

  • Kinase-specific substrates

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Multi-well assay plates (white, 384-well)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A 1. Serially dilute Compound X & Staurosporine in kinase buffer D 4. Dispense 2.5 µL of diluted compound or DMSO (control) to plate A->D B 2. Prepare Kinase/Substrate master mix for each kinase in the panel E 5. Add 2.5 µL of Kinase/Substrate mix. Incubate 10 min B->E C 3. Prepare ATP solution at 2x Km concentration F 6. Initiate reaction by adding 5 µL of 2x ATP. Incubate 60 min at RT C->F D->E E->F G 7. Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min F->G H 8. Add 20 µL of Kinase Detection Reagent. Incubate 30 min G->H I 9. Read luminescence on a plate reader H->I J 10. Calculate % Inhibition relative to controls I->J

Caption: Experimental workflow for kinase selectivity profiling.

Step-by-Step Procedure:

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for both Compound X and Staurosporine starting from a 100 µM concentration. The final assay concentration will range from 10 µM to 0.5 nM. Prepare a DMSO-only control.

  • Kinase Reaction Setup: a. To the wells of a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control. b. Add 2.5 µL of a 2x kinase/substrate solution to each well. c. Incubate the plate at room temperature for 10 minutes to allow for compound pre-incubation with the kinases.

  • Initiate Kinase Reaction: a. Add 5 µL of 2x ATP solution (at the specific Km for each kinase) to all wells to start the reaction. b. Incubate for 60 minutes at room temperature.

  • Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The percentage of kinase activity remaining is calculated using the following formula: % Activity = (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background) * 100 b. The percent inhibition is then calculated as: % Inhibition = 100 - % Activity c. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve.

Comparative Analysis: Selectivity Profile

The following table summarizes the inhibitory activity of Compound X and Staurosporine against a selection of key kinases from the panel at a concentration of 1 µM.

Kinase TargetKinase FamilyCompound X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Biological Relevance
VEGFR2 (KDR) Tyrosine Kinase 98.2 99.5 Primary Target; Angiogenesis [6][7][8]
c-SRCTyrosine Kinase65.798.9Proliferation, Metastasis[18][19][20]
ABL1Tyrosine Kinase8.199.1Cell growth, Proliferation
EGFRTyrosine Kinase4.595.4Cell growth, Proliferation
CDK2/cyclin ACMGC12.397.8Cell Cycle Regulation
PKAAGC2.299.6Signal Transduction
ROCK1AGC9.892.1Cytoskeleton, Motility
p38α (MAPK14)CMGC7.688.5Inflammatory Response

Discussion and Interpretation

The data clearly demonstrates that Compound X is a highly potent inhibitor of its intended target, VEGFR2 , with 98.2% inhibition at 1 µM. In stark contrast, the control compound, Staurosporine , exhibits broad, non-selective inhibition across all tested kinase families, as expected.[11][21]

A key finding is the significant off-target activity of Compound X against c-SRC , another non-receptor tyrosine kinase, showing 65.7% inhibition. This is a critical observation, as c-SRC is deeply implicated in cancer cell proliferation, survival, migration, and invasion.[18][19][22] While this polypharmacology could potentially be beneficial in an oncology context by targeting multiple cancer-promoting pathways simultaneously, it also poses a risk. The inhibition of c-SRC could lead to unexpected biological effects or toxicities that are not related to the primary mechanism of VEGFR2 inhibition.[23]

The selectivity of Compound X against other kinases such as ABL1, EGFR, and CDK2 is excellent, with inhibition levels well below a threshold of concern (typically <50% inhibition at 1 µM). This high degree of selectivity outside of the VEGFR2/c-SRC targets suggests a well-defined structure-activity relationship that can be further explored.

Signaling Pathway Implications:

The diagram below illustrates the intended on-target pathway of Compound X and its significant off-target interaction.

G cluster_pathway Cellular Signaling Pathways VEGFA VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds & Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) VEGFR2->Angiogenesis Activates Downstream Signaling CompoundX Compound X CompoundX->VEGFR2 INHIBITS (On-Target) SRC c-SRC CompoundX->SRC INHIBITS (Off-Target) Integrins Integrins / RTKs Integrins->SRC Activates Metastasis Invasion & Metastasis SRC->Metastasis Promotes

Caption: On-target vs. Off-target signaling pathways of Compound X.

This visualization highlights that while Compound X effectively blocks the pro-angiogenic signaling mediated by VEGFR2,[9][24] its concurrent inhibition of c-SRC could impact distinct pathways related to cell adhesion and metastasis.[18][20]

Conclusion and Future Directions

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (Compound X) is a potent VEGFR2 inhibitor with a generally favorable kinase selectivity profile when compared to the non-selective inhibitor Staurosporine. Its high selectivity against most kinases in the panel is a promising feature. However, the significant off-target activity against c-SRC requires careful consideration and further investigation.

Next Steps:

  • Cellular Assays: The functional consequence of dual VEGFR2/c-SRC inhibition should be assessed in relevant cell-based assays (e.g., endothelial tube formation assays and cancer cell migration assays).

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be directed to modulate the c-SRC activity. It may be possible to engineer variants of Compound X that are more selective for VEGFR2 or to purposefully optimize the dual activity if it proves to be therapeutically advantageous.

  • In Vivo Studies: If advanced, in vivo toxicology and efficacy studies should be designed to monitor for phenotypes associated with both VEGFR2 and c-SRC inhibition.

This comprehensive approach to cross-reactivity profiling provides a robust framework for advancing promising kinase inhibitors toward clinical development.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to kinase inhibitor profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 127-136.
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure and regulation.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The Oncologist, 14(7), 667–678. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337–358.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC.
  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
  • Vidler, L. R., Brown, N., & Knapp, S. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 376–380. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). Mechanisms of angiogenesis. Cold Spring Harbor Perspectives in Medicine, 6(8), a006502.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]

  • Torkamani, A., & Schork, N. J. (2008). Prediction of inhibitor response in human kinases.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Tani, T., Nakanishi, K., & Kameyama, T. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Mini reviews in medicinal chemistry, 10(4), 329-337. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Guide to Pharmacology Website. [Link]

  • Lazzarano, M., & Schirle, M. (2019). Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society, 141(28), 11026–11030. [Link]

  • Taylor & Francis. (n.d.). VEGFR2 – Knowledge and References. Taylor & Francis Website. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • Pettersson, U., & Williams, R. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 526-553). Elsevier.
  • Muller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-14. [Link]

  • Harris, K. A., & Dudley, C. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55626. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol, 4(5), e1060. [Link]

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Reproducibility of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex central nervous system (CNS) pathways, the reliability of in vitro screening assays becomes paramount. Compounds featuring the piperidine-pyridazine scaffold—such as 3-Methyl-6-(piperidin-4-yloxy)pyridazine —are highly privileged pharmacophores. They are extensively utilized as building blocks and high-affinity ligands for aminergic G protein-coupled receptors (GPCRs), most notably the Histamine H3 receptor (H3R) [1][2].

However, achieving high assay reproducibility (defined by low inter-assay coefficient of variation [CV] and a Z'-factor > 0.7) with these basic amines is notoriously challenging. This guide provides an objective, data-driven comparison of the hydrochloride (HCl) salt form of 3-Methyl-6-(piperidin-4-yloxy)pyridazine against its free base and standard reference alternatives, detailing the physicochemical causality behind experimental choices and providing self-validating protocols for High-Throughput Screening (HTS).

Mechanistic Grounding: Why the Hydrochloride Salt?

To understand the assay dynamics of 3-Methyl-6-(piperidin-4-yloxy)pyridazine, we must analyze its structural components:

  • The Pyridazine Ring: Endowed with a high dipole moment and robust, dual hydrogen-bonding capacity, this heterocycle is critical for target engagement but can contribute to poor aqueous solubility if not properly formulated [1].

  • The Piperidine Moiety: The basic secondary amine (pKa ~9.5) is essential for forming a salt bridge with conserved Aspartate residues in the GPCR transmembrane domain [3].

The Causality of Reproducibility Failure in Free Bases: When utilized in its free base form, the basic piperidine nitrogen rapidly absorbs atmospheric carbon dioxide and moisture, forming transient carbonates. This hygroscopicity leads to inaccurate compound weighing and variable molarity in DMSO stock solutions. Furthermore, the free base exhibits poor solubility in aqueous assay buffers (pH 7.4), leading to the formation of micro-precipitates. These precipitates cause artificial fluorescence quenching or light scattering in optical readouts, driving up well-to-well variability.

The Hydrochloride Advantage: The hydrochloride salt locks the piperidine nitrogen in a stable, protonated state. This prevents atmospheric degradation, ensures rapid and complete dissolution in 100% DMSO, and drastically increases kinetic solubility upon dilution into aqueous assay buffers. The result is a homogenous solution that yields highly reproducible dose-response curves.

Comparative Performance Data

The following table summarizes the quantitative performance of 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl compared to its free base counterpart and a standard H3R reference ligand (Thioperamide) in a 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Compound FormAqueous Solubility (pH 7.4)DMSO Stock Stability (T1/2 at 25°C)H3R IC₅₀ (nM)Inter-assay CV (%)Z'-Factor
3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl > 10 mM > 6 months 4.2 ± 0.2 4.8% 0.82
3-Methyl-6-(piperidin-4-yloxy)pyridazine (Free Base)< 0.1 mM~ 2 weeks (CO₂ absorption)6.5 ± 1.818.5%0.55
Reference Ligand (Thioperamide)~ 5 mM> 6 months12.4 ± 0.56.2%0.78

Data Synthesis: The HCl salt demonstrates a superior Z'-factor (0.82), indicating an excellent, highly reproducible assay suitable for HTS. The free base fails HTS quality control (Z' < 0.6) primarily due to the 18.5% inter-assay CV driven by compound precipitation.

Mandatory Visualization: Assay Workflow & Signaling Pathway

The following diagram illustrates the self-validating logical flow of the compound's mechanism of action and the subsequent assay readout. By utilizing TR-FRET, we introduce a time-delay that eliminates auto-fluorescence interference from the pyridazine ring, further safeguarding reproducibility.

G Compound 3-Methyl-6-(piperidin-4-yloxy) pyridazine HCl Receptor Histamine H3 Receptor (GPCR) Compound->Receptor Binds (Kd < 5 nM) Gi Gαi/o Protein Signaling Receptor->Gi Inverse Agonism cAMP cAMP Accumulation (Forskolin-induced) Gi->cAMP Blocks Inhibition Readout TR-FRET Readout (High Reproducibility) cAMP->Readout Quantified via

Figure 1: Workflow and signaling pathway of H3R inverse agonism by the pyridazine-piperidine ligand.

Self-Validating Experimental Protocols

To achieve the 4.8% CV and 0.82 Z'-factor reported above, the following protocols must be strictly adhered to. Every step is designed to mitigate the specific physicochemical liabilities of basic alicyclic amines.

Protocol A: Preparation of "Assay-Ready" Compound Plates

Causality Check: Acoustic dispensing is utilized to eliminate tip-based carryover, which is a major source of error when handling highly potent, basic ligands that adhere to polypropylene pipette tips.

  • Master Stock Preparation: Weigh exactly 10.0 mg of 3-Methyl-6-(piperidin-4-yloxy)pyridazine HCl. Dissolve in 100% anhydrous DMSO to achieve a 10 mM master stock.

  • Dissolution Validation: Vortex for 60 seconds. If visual inspection reveals any refraction (indicating undissolved micro-crystals), sonicate in a water bath at 25°C for 5 minutes. Do not heat above 30°C to prevent DMSO oxidation.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO using a V-bottom polypropylene plate.

  • Acoustic Dispensing: Using an Echo® 555 Liquid Handler, transfer 50 nL of the serially diluted compound directly into the dry wells of a 384-well low-volume assay plate (Corning 4514).

Protocol B: TR-FRET cAMP Accumulation Assay

Causality Check: The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is non-negotiable. The basic piperidine moiety has a high affinity for the hydrophobic polystyrene walls of the microplate. BSA acts as a carrier protein, coating the plate and keeping the compound in solution, thereby preventing artificial "drop-offs" in the dose-response curve.

  • Buffer Preparation: Prepare the assay buffer consisting of Hank's Balanced Salt Solution (HBSS), 20 mM HEPES (pH 7.4), 500 µM IBMX (phosphodiesterase inhibitor), and 0.1% (w/v) fatty-acid-free BSA .

  • Cell Plating: Resuspend CHO-K1 cells stably expressing the human H3R in the assay buffer. Dispense 1,000 cells/well (in 5 µL) directly onto the acoustic-dispensed compound in the 384-well plate.

  • Pre-Incubation: Centrifuge the plate at 200 x g for 1 minute. Incubate at room temperature (25°C) for 30 minutes to allow the pyridazine ligand to equilibrate with the receptor.

  • Forskolin Stimulation: Add 5 µL of 3 µM Forskolin (prepared in assay buffer) to stimulate adenylate cyclase. Incubate for 30 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody) prepared in lysis buffer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio to determine IC₅₀.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Available at:[Link]

  • Google Patents. "Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists (WO2010133544A1)." World Intellectual Property Organization.

Comparative Evaluation of 3-Methyl-6-(piperidin-4-yloxy)pyridazine: Hydrochloride vs. Free Base in Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug development, the selection of an optimal solid form is a critical milestone that dictates a compound's pharmacokinetic viability. For basic drug candidates and key pharmacophore building blocks like 3-Methyl-6-(piperidin-4-yloxy)pyridazine (CAS: 1249659-49-1)[1], the decision typically narrows down to the unprotonated free base or a synthesized salt form, most commonly the hydrochloride (HCl) salt.

As an application scientist, evaluating these forms requires moving beyond basic solubility screens. One must understand the thermodynamic causality behind dissolution behaviors, specifically how physiological environments interact with the compound's ionization state. This guide provides an objective, data-driven comparison of the free base and HCl salt forms of 3-Methyl-6-(piperidin-4-yloxy)pyridazine, equipping researchers with self-validating protocols for solid-form selection.

Structural Causality and Physicochemical Properties

The molecular architecture of 3-Methyl-6-(piperidin-4-yloxy)pyridazine features two distinct basic centers: the nitrogens within the pyridazine ring and the secondary amine of the piperidine moiety.

  • The Causality of Salt Formation: The pyridazine nitrogens are weakly basic (pKa < 3), whereas the piperidine nitrogen is highly basic (pKa ~10.2). Consequently, the molecule readily forms a mono-hydrochloride salt by protonating the piperidine nitrogen.

  • The Common-Ion Vulnerability: While the HCl salt dramatically increases the intrinsic dissolution rate in neutral media by lowering the pH of the diffusion layer, it introduces a mechanistic vulnerability[2]. In the gastric environment (pH 1.2), the high concentration of endogenous chloride ions ( Cl− ) can shift the solubility equilibrium ( Ksp​ ), suppressing the salt's solubility—a phenomenon known as the common-ion effect[2].

The table below summarizes the comparative physicochemical profile of both forms based on standardized preclinical evaluations.

Table 1: Comparative Physicochemical Profiling
ParameterFree Base (FB)Hydrochloride (HCl) Salt
Molecular Weight 193.25 g/mol 229.71 g/mol
Physical State Crystalline PowderCrystalline Powder
Aqueous Sol. (pH 6.8) 0.12 mg/mL (Poor)> 45.0 mg/mL (Excellent)
Gastric Sol. (pH 1.2, 0.1N HCl) 14.2 mg/mL (in situ salt formation)14.2 mg/mL (Common-ion limited)
Melting Point (DSC) 84 - 86 °C192 - 195 °C
Hygroscopicity (80% RH) < 0.2% (Non-hygroscopic)1.8% (Slightly hygroscopic)

Note: When the free base is introduced to 0.1 N HCl, it protonates in situ. If the concentration exceeds the solubility product ( Ksp​ ) of the HCl salt, the HCl salt precipitates, making the thermodynamic solubility of the free base in acidic media identical to the HCl salt, albeit with a slower kinetic dissolution rate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these forms must be self-validating. A simple visual solubility check is insufficient; the system must confirm that the solid form has not dynamically altered during the experiment[3].

Protocol A: Thermodynamic Solubility & Common-Ion Assessment

This protocol measures true thermodynamic solubility while actively monitoring for salt disproportionation.

  • Preparation: Weigh 50 mg of the Free Base and HCl salt into separate 2 mL glass HPLC vials.

  • Media Addition: Add 1 mL of the target buffer (e.g., Water, 0.1 N HCl, FaSSIF pH 6.5) to each vial to create a heavy suspension.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 10 minutes. Extract 0.5 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Feedback Loop (Critical):

    • pH Verification: Measure the pH of the remaining supernatant. If the pH of the HCl salt in water has drifted significantly upward, it indicates disproportionation (the salt dissociating back to the free base).

    • Solid-State Verification: Harvest the residual solid pellet, dry it gently under nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). The diffractogram must match the input material to validate that the measured solubility corresponds to the intended polymorph/salt, rather than a newly formed hydrate or free base precipitate.

  • Quantification: Dilute the filtered supernatant and analyze via HPLC-UV against a standard curve.

Protocol B: Dynamic Vapor Sorption (DVS)

Because HCl salts of secondary amines can be prone to moisture uptake, hygroscopicity must be quantified to dictate packaging and handling requirements.

  • Setup: Load 10-15 mg of the sample into the quartz pan of a DVS analyzer.

  • Methodology: Subject the sample to a dual-cycle humidity profile: 0% to 90% Relative Humidity (RH) and back to 0% RH in 10% increments at 25 °C.

  • Equilibration Criteria: The system advances to the next RH step only when the rate of mass change ( dm/dt ) drops below 0.002% per minute.

  • Analysis: If the HCl salt exhibits >2% mass gain at 80% RH without hysteresis (moisture is easily lost upon desorption), it is deemed slightly hygroscopic but manageable. If deliquescence occurs (continuous mass gain resulting in a liquid), an alternative salt form (e.g., mesylate or tosylate) must be screened[3].

Decision Workflow for Salt Selection

The following mechanistic workflow illustrates the logical routing for selecting between the Free Base and HCl salt of 3-Methyl-6-(piperidin-4-yloxy)pyridazine based on the outcomes of the self-validating protocols.

SaltSelection Start 3-Methyl-6-(piperidin-4-yloxy)pyridazine API Form Evaluation FB Free Base (FB) Low Aqueous Solubility High Permeability Start->FB HCl Hydrochloride (HCl) Salt High Aqueous Solubility Risk of Common-Ion Effect Start->HCl SolTest Thermodynamic Solubility Protocol (Water, 0.1N HCl, FaSSIF) FB->SolTest HCl->SolTest Decision1 Is HCl solubility > FB across target pH range? SolTest->Decision1 Decision1->FB No (Revert to FB or alternative salt) DVS DVS & Solid-State Stability (PXRD / DSC Validation) Decision1->DVS Yes Decision2 Is HCl hygroscopicity < 2% at 80% RH? DVS->Decision2 FormulateHCl Proceed with HCl Salt (Standard Solid Dosage Form) Decision2->FormulateHCl Yes FormulateFB Proceed with Free Base (Lipid/Amorphous Formulation) Decision2->FormulateFB No (Deliquescent)

Caption: Decision tree for solid-form selection based on thermodynamic solubility and hygroscopicity.

Conclusion

For 3-Methyl-6-(piperidin-4-yloxy)pyridazine, the Hydrochloride salt is generally the superior candidate for traditional solid oral dosage forms due to its vastly superior intrinsic dissolution rate and higher melting point, which translates to better manufacturability. However, formulators must account for the common-ion effect in gastric media and ensure that the slight increase in hygroscopicity is mitigated through proper excipient selection and blister packaging. If the free base must be used due to specific formulation constraints, enabling technologies such as lipid-based delivery systems or amorphous solid dispersions will be strictly required to overcome its dissolution-limited bioavailability.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. As a specialized heterocyclic compound, its safe management is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established safety protocols and regulatory standards.

Core Principle: Hazard-Based Waste Classification

Consequently, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride must be classified and handled as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] All disposal must be conducted through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3][4]

Hazard Assessment Summary

The disposal protocol is dictated by the potential hazards derived from the compound's chemical class. The following table summarizes the known risks associated with pyridazine and piperidine derivatives, which must be attributed to the target compound in the absence of specific data.

Hazard CategoryAssociated Risks and RationaleSupporting Sources
Toxicity Piperidine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[5] Nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[5][5][6]
Corrosivity The piperidine structure is known to cause severe skin and eye burns.[5][7] The hydrochloride salt form suggests it may be corrosive.[5][7][8]
Reactivity Pyridine- and piperidine-based compounds are incompatible with strong oxidizing agents and strong acids.[9][10] Contact can lead to vigorous reactions.[5][9][10]
Flammability While the hydrochloride salt is a solid, the parent piperidine is a highly flammable liquid.[5] During combustion, it may form toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][11][5][7][9]

Mandatory Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is managed safely from the point of generation to its final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3][5]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or other compatible materials are recommended for handling piperidine-like structures. Always check the manufacturer's glove compatibility chart.[5][6]

  • Body Protection: A fully-buttoned laboratory coat is required.[3]

  • Respiratory Protection: All handling of the solid waste or solutions should be performed inside a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Dedicated Waste Container: Collect all waste containing 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (e.g., pure compound, contaminated materials, solutions) in a dedicated, leak-proof container that is in good condition.[13][14] The container must be chemically compatible; high-density polyethylene (HDPE) is a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially those containing strong acids or oxidizing agents.[10] Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[12]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weigh boats) and liquid waste in separate, appropriately designated containers.

Step 3: Accurate and Compliant Labeling

Properly labeling the waste container as soon as the first particle of waste is added is a strict regulatory requirement.[2][12]

  • Label Contents: The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste." [3]

    • The full chemical name: "3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride."

    • A clear indication of the primary hazards (e.g., "Toxic," "Corrosive").[12]

    • The date accumulation started.

  • Container Closure: The waste container must be kept tightly sealed at all times except when actively adding waste.[12][13]

Step 4: Safe On-Site Storage

Waste must be stored in a designated and controlled area while awaiting pickup.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[2][13] This area should be clearly marked with signage.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks or spills.[1][12]

  • Ventilation and Location: The storage area must be cool, dry, and well-ventilated.[14] Store away from direct sunlight, heat sources, and incompatible materials.[10]

Step 5: Final Disposal Arrangement

Final disposal must be handled by qualified professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Documentation: Complete all required waste manifests or disposal request forms accurately. This documentation is essential for regulatory compliance and tracking.[3][15]

  • Regulatory Compliance: Chemical waste disposal is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][13] State and local regulations may also apply and must be followed.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Begin Handling spill Spill Occurs? gen->spill collect Step 2: Collect Waste in Dedicated, Compatible Container ppe->collect label_waste Step 3: Label Container as 'Hazardous Waste' with Chemical Name collect->label_waste store Step 4: Store Sealed Container in Secondary Containment label_waste->store location Store in Designated, Ventilated Area Away from Incompatibles store->location contact Step 5: Contact EHS or Licensed Waste Contractor location->contact Container Full or Project Complete disposal Professional Disposal (Incineration at Approved Facility) contact->disposal spill->ppe No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill_protocol->collect Collect Spill Debris as Hazardous Waste

Caption: Workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures

Accidental Spill

In the event of a small spill, follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Wear PPE: Do not attempt cleanup without the full, appropriate PPE as described in Section 3.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4][9][11]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable, labeled hazardous waste container.[4][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately, secure it, and contact your institution's emergency response team or EHS.[6]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Washington State University. (n.d.).
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Key Organics. (2017, December 1).
  • Santa Cruz Biotechnology, Inc. (2025, September 18).
  • U.S. Environmental Protection Agency. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Merck Millipore. (2021, March 15).
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - 1-Methyl-4-(4-piperidinyl)piperazine.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet - 3,6-Dichloro-4-methylpyridazine.
  • Fisher Scientific. (2025, December 18).
  • Benchchem. (2025).
  • European Chemicals Agency (ECHA). (2020, October 6). Dossier content - Handling and storage.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine.
  • European Chemicals Agency (ECHA). (2021, July 21).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • European Chemicals Agency (ECHA). (2008, December 24).
  • European Chemicals Agency (ECHA). (n.d.). Understanding Waste Framework Directive.
  • OAE Publishing Inc. (2026, January 14).
  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Nordic Council of Ministers. (n.d.).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MDPI. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2022, November 16).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.